(Ethyldisulfanyl)ethane-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C4H10S2 |
|---|---|
Molecular Weight |
128.3 g/mol |
IUPAC Name |
1,1,1-trideuterio-2-(2,2,2-trideuterioethyldisulfanyl)ethane |
InChI |
InChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3/i1D3,2D3 |
InChI Key |
CETBSQOFQKLHHZ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CSSCC([2H])([2H])[2H] |
Canonical SMILES |
CCSSCC |
Origin of Product |
United States |
Foundational & Exploratory
(Ethyldisulfanyl)ethane-d6 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ethyldisulfanyl)ethane-d6, the deuterated analog of diethyl disulfide, serves as a critical tool in advanced analytical research. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of diethyl disulfide in complex matrices. This technical guide provides an in-depth overview of the core principles behind the use of deuterated standards, key data for (ethyldisulfanyl)ethane and its deuterated counterpart, detailed experimental protocols, and visualizations of relevant biochemical pathways and analytical workflows.
The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, renders this compound chemically almost identical to its non-deuterated form. However, its increased mass allows it to be distinguished by mass spectrometry. This unique property makes it the gold standard for internal standards in quantitative assays, as it co-elutes with the analyte of interest and experiences similar ionization efficiency and extraction recovery, thereby correcting for variations during sample preparation and analysis.
Core Principles of Deuterated Internal Standards
The use of deuterated compounds, such as this compound, as internal standards in quantitative mass spectrometry is based on the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard is added to a sample at the earliest stage of preparation. The ratio of the endogenous, non-deuterated analyte to the deuterated internal standard is then measured by a mass spectrometer. Because the analyte and the standard behave nearly identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally, leaving their ratio constant. This results in highly accurate and precise quantification, correcting for matrix effects and procedural inconsistencies.
Data Presentation
The following tables summarize key quantitative data for diethyl disulfide, which are expected to be nearly identical for this compound, with the exception of molecular weight.
Table 1: Physical and Chemical Properties of Diethyl Disulfide
| Property | Value | Reference |
| Molecular Formula | C4H10S2 | [1][2] |
| Molecular Weight | 122.25 g/mol | |
| Boiling Point | 151-153 °C | |
| Melting Point | -101.5 °C | [1] |
| Density | 0.993 g/mL at 25 °C | |
| Refractive Index | 1.506 (n20/D) | |
| Solubility in Water | 0.3 mg/mL at 25 °C | [1] |
| Vapor Pressure | 4.28 mmHg | [1] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4D6H4S2 | Inferred |
| Molecular Weight | 128.29 g/mol | Inferred |
| Chemical Structure (SMILES) | [2H]C([2H])([2H])CSSCC([2H])([2H])[2H] | Inferred |
Experimental Protocols
The following are detailed methodologies for the analysis of diethyl disulfide, for which this compound would be an ideal internal standard.
Protocol 1: Quantification of Diethyl Disulfide in a Liquid Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from standard methods for the analysis of volatile sulfur compounds.
1. Sample Preparation and Extraction:
-
To 1 mL of the liquid sample (e.g., cell culture media, environmental water sample), add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) as the internal standard.
-
Add 1 mL of methyl acetate.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Sonicate for 2 minutes.
-
Shake on a platform shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (methyl acetate) to a clean GC vial.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: Restek™ Rtx™-1 (60 m × 0.32 mm × 5 µm) or equivalent.[3]
-
Inlet: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow of 2.8 mL/min.[4]
-
Oven Program:
-
Initial temperature: 35 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer: Agilent 5977B or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Diethyl Disulfide Ions: m/z 122 (molecular ion), 94, 61, 45.[5]
-
This compound Ions: m/z 128 (molecular ion), other fragments to be determined empirically.
-
-
Quantification: The concentration of diethyl disulfide is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of diethyl disulfide and a constant concentration of this compound.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Hypothetical metabolic pathway of diethyl disulfide and the inhibitory action of Disulfiram.
Experimental and Logical Workflows
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion
This compound is a powerful tool for researchers requiring precise and accurate quantification of diethyl disulfide. Its use as an internal standard in isotope dilution mass spectrometry mitigates the impact of sample matrix effects and procedural variability, leading to highly reliable data. The experimental protocols and workflows provided in this guide offer a framework for the application of this compound in various research contexts, from environmental analysis to metabolomics. The understanding of its metabolic context, as illustrated, can further aid in the design of experiments aimed at elucidating biochemical pathways.
References
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Volatile Sulfur Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of analytical chemistry, particularly within pharmaceutical and environmental sciences, the accurate quantification of volatile sulfur compounds (VSCs) presents a significant challenge. Their inherent volatility, reactivity, and often low concentrations in complex matrices demand a robust analytical approach. This technical guide delves into the pivotal role of deuterated internal standards in overcoming these challenges, establishing them as the gold standard for the precise and reliable analysis of VSCs by Gas Chromatography-Mass Spectrometry (GC-MS).
Deuterated standards are stable isotope-labeled analogs of the target analyte where one or more hydrogen atoms are replaced by deuterium. This subtle isotopic substitution results in a molecule with nearly identical physicochemical properties to the parent compound but with a distinct, higher mass. This unique characteristic is the cornerstone of the stable isotope dilution assay (SIDA), a powerful technique for quantitative analysis.
Core Principles of Using Deuterated Standards
The efficacy of deuterated standards in VSC analysis hinges on several key principles:
-
Physicochemical Similarity : Deuterated standards exhibit almost identical chromatographic retention times, extraction efficiencies, and ionization responses to their non-deuterated counterparts. This ensures that any analyte loss during sample preparation or variability in instrument response is mirrored by the internal standard, allowing for accurate correction.
-
Co-elution with Analyte : In GC, the deuterated standard co-elutes with the target VSC. This is crucial as it means both compounds experience the same matrix effects at the same point in time, leading to more reliable quantification.
-
Distinct Mass-to-Charge Ratio (m/z) : The key difference lies in their mass. The mass spectrometer can easily distinguish between the analyte and the deuterated standard based on their different m/z values, allowing for simultaneous detection and quantification without spectral overlap.
-
Correction for Variability : By adding a known amount of the deuterated standard to the sample at the earliest stage of preparation, it acts as an internal calibrant, correcting for variations in sample volume, extraction recovery, and instrument drift.
Generalized Experimental Protocol for VSC Analysis using Deuterated Standards
The following is a generalized protocol for the analysis of VSCs in a liquid matrix (e.g., wine, biological fluids) using a deuterated internal standard with Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS. It is crucial to note that specific parameters should be optimized for the specific VSCs and matrix under investigation.
Reagents and Materials
-
Analytes : High-purity standards of the target VSCs.
-
Deuterated Internal Standards : High-purity deuterated analogs of the target VSCs (e.g., d6-dimethyl sulfide (B99878) for dimethyl sulfide).
-
Solvents : GC-grade methanol, ethanol, and deionized water.
-
SPME Fibers : Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a suitable choice for a broad range of VSCs.[1]
-
Vials : 20 mL headspace vials with PTFE-lined septa.
-
Other : Sodium chloride (NaCl) for "salting out" effect, EDTA to chelate metal ions and prevent VSC oxidation.[1]
Sample Preparation
-
Sample Aliquoting : Pipette a precise volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.
-
Internal Standard Spiking : Add a known amount of the deuterated internal standard solution to each sample, calibrator, and quality control sample. The final concentration of the internal standard should be in the mid-range of the calibration curve.
-
Matrix Modification : Add NaCl (e.g., 1 g) and a small amount of EDTA solution to enhance the release of VSCs into the headspace and improve their stability.[1]
-
Equilibration : Seal the vials and place them in a temperature-controlled autosampler tray. Allow the samples to equilibrate at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.
HS-SPME Extraction
-
Fiber Exposure : Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature with continued agitation.[1]
-
Analyte Adsorption : The volatile and semi-volatile VSCs will partition from the sample matrix into the headspace and adsorb onto the SPME fiber coating.
GC-MS Analysis
-
Desorption : The SPME fiber is then introduced into the hot GC inlet where the adsorbed VSCs and their deuterated standards are thermally desorbed.
-
Chromatographic Separation : The desorbed compounds are separated on a suitable GC column (e.g., a low-bleed column like DB-Sulfur SCD). The temperature program should be optimized to achieve good resolution of the target VSCs.
-
Mass Spectrometric Detection : The separated compounds are introduced into the mass spectrometer. Data is typically acquired in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity. Specific ions for each VSC and its corresponding deuterated standard are monitored.
Quantification
The concentration of the target VSC in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard and comparing this ratio to a calibration curve. The calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the deuterated internal standard.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for VSC analysis using internal standards, including deuterated standards where specified. It is important to note that these values are illustrative and can vary significantly based on the specific methodology, instrumentation, and matrix.
| Volatile Sulfur Compound | Matrix | Internal Standard | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Linearity (R²) | Reference |
| Dimethyl sulfide (DMS) | Wine Distillate | - | SBSE-GC-MS | 0.04 | 0.13 | - | >0.991 | [2] |
| Diethyl disulfide (DEDS) | Wine Distillate | - | SBSE-GC-MS | 0.93 | 3.1 | - | >0.991 | [2] |
| Various VSCs | Gas Samples | - | SPME-GC-MS | 0.001-0.350 (ppb v/v) | - | - | Linear up to 20 ppb | [3] |
| 5-HIAA | Urine | d2-5-HIAA | LC-MS/MS | 2.8 µmol/L | 4.0 µmol/L | 93.7 | - | [4] |
| Sulfane Sulfurs | Mice Tissue | 13C3-labelled phosphine (B1218219) sulfide | Isotope Dilution MS | - | - | - | 0.9997 | [5] |
| 4-mercapto-4-methylpentan-2-one | Wine | d10-4MMP | GC-ITMS-MS | - | - | - | - | [6] |
| 3-mercaptohexan-1-ol | Wine | d2-3MH | GC-ITMS-MS | - | - | - | - | [6] |
Visualizing the Workflow and Principles
To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in the analysis of volatile sulfur compounds using deuterated internal standards.
Caption: A diagram illustrating how deuterated standards correct for analytical variability in VSC quantification.
Conclusion
The use of deuterated internal standards in the analysis of volatile sulfur compounds represents a significant advancement in achieving accurate, precise, and reliable quantitative data. Their ability to mimic the behavior of the target analytes throughout the analytical process provides a robust mechanism for correcting for inevitable variations, from sample preparation to instrument response. While the initial investment in synthesizing or purchasing deuterated standards may be higher than for other internal standards, the superior quality of the data and the increased confidence in the results make them an indispensable tool for researchers, scientists, and drug development professionals working with these challenging yet important compounds. The methodologies and principles outlined in this guide provide a solid foundation for the successful implementation of this gold-standard approach in VSC analysis.
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to Stable Isotope Dilution Analysis for Sulfur Compounds: Principles and Applications in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sulfur-containing compounds is of paramount importance across various scientific disciplines, from environmental analysis to pharmaceutical development. Sulfur's presence in essential amino acids, such as methionine and cysteine, and its incorporation into a wide array of pharmaceuticals underscore the need for precise analytical methodologies.[1][2] Stable Isotope Dilution Analysis (SIDA) has emerged as a powerful technique for the accurate quantification of sulfur compounds, offering significant advantages over traditional calibration methods. This guide provides a comprehensive overview of the core principles of SIDA, detailed experimental protocols, and its applications in the analysis of sulfur compounds, with a particular focus on its relevance to the pharmaceutical industry.
The Significance of Sulfur Compounds in Drug Development
Sulfur-containing functional groups are integral components of numerous pharmaceutical agents, contributing to their therapeutic efficacy, metabolic stability, and target specificity.[3][4] From the well-established sulfonamide antibiotics to modern therapeutics targeting complex diseases, the unique chemical properties of sulfur play a crucial role.[2][5][6] The ability to exist in multiple oxidation states and engage in diverse bonding interactions allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic profiles.[5] Consequently, the precise quantification of these sulfur-containing active pharmaceutical ingredients (APIs) and their metabolites is a critical aspect of drug discovery, development, and quality control.
Core Principles of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis is a mass spectrometry-based quantification technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest.[7] This internal standard is chemically identical to the analyte but has a different isotopic composition, typically enriched in a stable isotope such as ³⁴S.
The fundamental principle of SIDA lies in measuring the change in the isotopic ratio of the analyte after the addition of the spike. By knowing the amount and isotopic enrichment of the spike, and by measuring the isotopic ratio of the mixture, the initial concentration of the analyte in the sample can be accurately determined.[7] This method is considered a definitive analytical technique due to its high accuracy and precision, as it is less susceptible to matrix effects and sample loss during preparation and analysis compared to external calibration methods.[8]
The logical workflow of a typical SIDA experiment is illustrated in the diagram below.
Figure 1: A generalized workflow for Stable Isotope Dilution Analysis (SIDA).
Experimental Protocols for SIDA of Sulfur Compounds
The successful implementation of SIDA for sulfur compound analysis requires meticulous attention to experimental detail. The following sections provide generalized yet detailed protocols for sample preparation and analysis using common analytical platforms.
Sample Preparation
Proper sample preparation is crucial to ensure accurate and reproducible results. The specific steps will vary depending on the sample matrix and the target analyte.
For Solid Samples (e.g., tissues, plant material):
-
Drying: Thoroughly dry the sample to remove any water, which can interfere with the analysis. A common method is oven drying at 50-60°C for 24 hours.[9] For long-term storage, keep the dried samples in a desiccator.[9]
-
Homogenization: Grind the dried sample to a fine powder to ensure homogeneity.
-
Weighing: Accurately weigh a precise amount of the homogenized sample. The required sample weight will depend on the expected sulfur concentration, with a target of 15-40 µg of sulfur being optimal for many instruments.[9]
-
Spiking: Add a known amount of the ³⁴S-enriched internal standard solution to the weighed sample. The spike-to-analyte ratio should ideally be close to 1:1 for optimal precision.[10]
-
Equilibration: Ensure complete mixing and isotopic equilibration between the analyte and the spike. This may involve vortexing, sonication, or incubation.
-
Digestion (for total sulfur analysis): For the determination of total sulfur content, a complete digestion of the sample is necessary. This can be achieved using a high-pressure asher with concentrated nitric acid.[11]
-
Extraction (for specific compound analysis): For the analysis of specific sulfur compounds, an appropriate extraction procedure must be employed. This may involve solvent extraction or solid-phase extraction. For thiols, derivatization with reagents like N-ethylmaleimide (NEM) prior to cell lysis can prevent auto-oxidation.
For Liquid Samples (e.g., plasma, urine, cell culture media):
-
Thawing and Centrifugation: If frozen, thaw the samples and centrifuge to remove any particulate matter.
-
Aliquoting: Take a precise volume of the supernatant for analysis.
-
Spiking: Add a known amount of the ³⁴S-enriched internal standard solution.
-
Protein Precipitation (for biological fluids): For samples containing high protein concentrations, such as plasma or serum, a protein precipitation step is often necessary. This can be achieved by adding a solvent like methanol (B129727).
-
Derivatization (for thiols): To stabilize reactive thiol groups and improve chromatographic separation and detection, a derivatization step is often employed. Reagents such as N-ethylmaleimide (NEM) or N-phenylethylmaleimide (NPEM) can be used.
-
Extraction: Depending on the analyte and matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to concentrate the analyte and remove interfering substances.
Instrumental Analysis
The choice of analytical instrumentation is critical for the successful application of SIDA. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly used techniques.
Workflow for SIDA using LC-MS/MS:
Figure 2: A typical experimental workflow for SIDA using LC-MS/MS.
LC-MS/MS Method Parameters (Example for Thiols):
-
Chromatographic Column: A reversed-phase column, such as a C18 or biphenyl (B1667301) column, is commonly used for the separation of derivatized thiols.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an acidic modifier like formic acid, is typically employed.
-
Ionization Source: Electrospray ionization (ESI) is a suitable ionization technique for most sulfur-containing compounds.
-
Mass Spectrometry: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is used for its high selectivity and sensitivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native analyte and the isotopically labeled internal standard are monitored.
ICP-MS Method Parameters (Example for Total Sulfur):
-
Sample Introduction: A standard sample introduction system consisting of a nebulizer and a spray chamber is used.
-
Plasma Conditions: The ICP-MS is operated under robust plasma conditions to ensure complete atomization and ionization of the sample.
-
Mass Spectrometer: A quadrupole or multicollector ICP-MS can be used. The instrument is tuned to monitor the isotopes of sulfur, primarily ³²S and ³⁴S.
-
Interference Removal: Collision/reaction cell technology may be necessary to remove polyatomic interferences on the sulfur isotopes.
Data Presentation and Performance Characteristics
The performance of a SIDA method is typically evaluated based on its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize representative quantitative data from various studies on the SIDA of sulfur compounds.
Table 1: Performance Characteristics of SIDA Methods for Sulfur Compounds
| Analyte(s) | Matrix | Analytical Technique | LOD | LOQ | Recovery (%) | Reference |
| Sulfate, Methionine, Cysteine, Cystine, Albumin | Biological Standards | CE/ICP-MS | 1.3–2.6 mg L⁻¹ | 4.1–8.4 mg L⁻¹ | 98–105 | [7][8] |
| Total H₂S and Thiols | Biological Matrices | LC-MS/MS | - | - | 90.9–110 | [12] |
| Albumin | Serum | CE/ICP-MS | - | - | - | [7][8] |
Table 2: Quantitative Data for SIDA of Specific Sulfur Compounds
| Compound | Method | Concentration Range | Correlation Coefficient (r²) | Reference |
| Sulfate, Methionine, Cysteine, Cystine, Albumin | CE/ICP-MS | 5–100 mg L⁻¹ | 0.99 | [7][8] |
| Total H₂S | LC-MS/MS | - | > 0.997 | [12] |
Applications in Pharmaceutical Research and Development
SIDA of sulfur compounds has numerous applications in the pharmaceutical industry:
-
Quantitative Analysis of APIs: Accurate determination of the concentration of sulfur-containing APIs in drug formulations.
-
Metabolism Studies: Tracing the metabolic fate of sulfur-containing drugs by using stable isotope-labeled compounds.
-
Biomarker Quantification: Measuring the levels of sulfur-containing biomarkers in biological fluids for disease diagnosis and monitoring therapeutic efficacy. For example, the quantification of the amyloid β peptide, a biomarker for Alzheimer's disease, has been accurately performed using SIDA.[8]
-
Proteomics and Protein Quantification: Determining the absolute quantity of proteins by measuring their sulfur content, as over 98% of proteins contain the sulfur-containing amino acids cysteine and methionine.[10]
The relationship between SIDA and various stages of drug development is depicted in the following diagram.
Figure 3: The role of SIDA in the pharmaceutical drug development pipeline.
Conclusion
Stable Isotope Dilution Analysis is a robust and highly accurate analytical technique for the quantification of sulfur compounds. Its advantages over other methods, particularly its insensitivity to matrix effects and sample loss, make it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and performance data presented in this guide provide a solid foundation for the implementation of SIDA in various applications, from fundamental research to the stringent requirements of the pharmaceutical industry. As analytical instrumentation continues to improve in sensitivity and resolution, the role of SIDA in the precise analysis of sulfur-containing molecules is expected to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development of an Online Isotope Dilution CE/ICP–MS Method for the Quantification of Sulfur in Biological Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. Procedure providing SI-traceable results for the calibration of protein standards by sulfur determination and its application on tau - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Online Isotope Analysis of Sulfur in Proteins via Capillary Electrophoresis Coupled With Multicollector ICP‐MS (CE/MC‐ICP‐MS): A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated Diethyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical and chemical properties of deuterated diethyl disulfide (diethyl disulfide-d10), a critical isotopically labeled compound used in various research and development applications. This document details its physical characteristics in comparison to its non-deuterated analog, outlines plausible synthetic and analytical methodologies, and presents its key spectroscopic signatures. The information is intended to serve as a foundational resource for professionals in drug metabolism studies, mass spectrometry-based proteomics, and other fields where isotopic labeling provides analytical advantages.
Physical Properties
Table 1: Comparison of Physical Properties of Diethyl Disulfide and Deuterated Diethyl Disulfide (d10)
| Property | Diethyl Disulfide (C4H10S2) | Deuterated Diethyl Disulfide (C4D10S2) | Data Source |
| Molecular Formula | C4H10S2 | C4D10S2 | - |
| Molecular Weight | 122.25 g/mol [1][2] | ~132.31 g/mol (Calculated) | - |
| Appearance | Colorless to light yellow liquid[3][4] | Colorless to light yellow liquid (Expected) | - |
| Odor | Strong, garlic/onion-like[3][5] | Strong, garlic/onion-like (Expected) | - |
| Density | 0.993 g/mL at 25 °C[1][6] | >0.993 g/mL at 25 °C (Expected) | - |
| Boiling Point | 151-153 °C[1] | Slightly >153 °C (Expected) | - |
| Melting Point | -101.5 °C[2][7] | ~ -101.5 °C (Expected) | - |
| Refractive Index | n20/D 1.506[1] | Slightly different from 1.506 (Expected) | - |
| Water Solubility | Sparingly soluble (0.3 mg/mL at 25 °C)[5][7] | Sparingly soluble (Expected) | - |
| Vapor Pressure | 4.28 mmHg at 25 °C[7][8] | Slightly lower than 4.28 mmHg (Expected) | - |
Note: Properties for the deuterated compound are largely theoretical estimations based on known isotopic effects, which typically include slight increases in boiling point and density due to the greater mass of deuterium (B1214612).
Chemical Properties and Reactivity
The chemical reactivity of deuterated diethyl disulfide is expected to be nearly identical to that of its non-deuterated counterpart. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect in reactions where C-D bond cleavage is the rate-determining step. However, for most common reactions involving the disulfide bond, this effect is negligible.
-
Stability : Stable under normal laboratory conditions and can be stored at room temperature, preferably under an inert atmosphere to prevent oxidation.[4]
-
Reactivity : The disulfide bond (S-S) is the primary site of reactivity. It can be readily cleaved by reducing agents to form the corresponding deuterated ethanethiol (B150549) (C2D5SH).
-
Incompatibilities : Incompatible with strong oxidizing agents.[6]
Synthesis and Purification
The synthesis of high-purity deuterated diethyl disulfide typically involves the controlled oxidation of deuterated ethanethiol.
Experimental Protocol: Synthesis via Oxidation of Deuterated Ethanethiol
This protocol describes a common laboratory-scale synthesis.
-
Reaction Setup : A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents :
-
Deuterated ethanethiol (C2D5SH)
-
An oxidizing agent (e.g., iodine, hydrogen peroxide, or air with a catalyst)
-
A suitable solvent (e.g., ethanol (B145695), water)
-
A base (e.g., sodium hydroxide), if required by the chosen oxidant.
-
-
Procedure : a. Deuterated ethanethiol is dissolved in the chosen solvent within the reaction flask and cooled in an ice bath. b. If using iodine as the oxidant, a solution of iodine in ethanol is added dropwise from the dropping funnel with vigorous stirring. The disappearance of the brown iodine color indicates the reaction's progress. c. If using an air/catalyst system, a catalytic amount of a substance like cobalt phthalocyanine (B1677752) is added, and air is bubbled through the solution.[9] d. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until all the starting thiol has been consumed.
-
Workup and Purification : a. The reaction mixture is quenched (e.g., with sodium thiosulfate (B1220275) solution if iodine was used) and the organic product is extracted with a solvent like diethyl ether. b. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.[3] c. The solvent is removed under reduced pressure. d. The resulting crude deuterated diethyl disulfide is purified by fractional distillation under reduced pressure to yield a high-purity product.[3][9]
Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the identity and isotopic purity of the final product. Mass spectrometry and Nuclear Magnetic Resonance (NMR) are the primary techniques employed.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M+) : For diethyl disulfide-d10 (C4D10S2), the monoisotopic mass is approximately 132.08 Da, a 10-unit increase from the non-deuterated version (122.02 Da)[7].
-
Fragmentation Pattern : The fragmentation of diethyl disulfide typically involves cleavage of the C-S and S-S bonds. For the deuterated analog, the fragments will show corresponding mass shifts. For example, the loss of a deuterated ethyl radical (•C2D5) would result in a fragment ion at m/z ~99.
References
- 1. 110-81-6 CAS MSDS (Diethyl disulfide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Diethyl disulfide | 110-81-6 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Human Metabolome Database: Showing metabocard for Diethyl disulfide (HMDB0029572) [hmdb.ca]
- 6. Diethyl disulfide, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Diethyl disulfide | C4H10S2 | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. diethyl disulfide, 110-81-6 [thegoodscentscompany.com]
- 9. CN103880722A - Method for preparing high-purity diethyl disulfide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Application of (Ethyldisulfanyl)ethane-d6 in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of (Ethyldisulfanyl)ethane-d6 as a deuterated internal standard in analytical chemistry. While specific literature on this compound is not widely available, this document extrapolates its use based on the well-established principles and advantages of stable isotope-labeled internal standards in quantitative analysis.[1] The methodologies and data presented herein are representative of what can be achieved using such a standard in demanding analytical workflows, particularly in conjunction with mass spectrometry.
The Principle of Stable Isotope Dilution Analysis with this compound
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative analysis, especially in complex matrices encountered in pharmaceutical and environmental analysis.[1] The core principle lies in the chemical identity of the SIL-IS with the analyte of interest, in this case, (Ethyldisulfanyl)ethane. The deuterium-labeled compound is chemically identical to its non-deuterated counterpart, meaning it exhibits the same chromatographic retention time, ionization efficiency, and extraction recovery.[1][2] However, its increased mass due to the six deuterium (B1214612) atoms allows for its distinct detection by a mass spectrometer.
By adding a known amount of this compound to a sample at the earliest stage of preparation, it can accurately account for variations in sample handling, matrix effects (ion suppression or enhancement), and instrument response.[2][3] This co-eluting internal standard provides a reliable reference point for the accurate quantification of the target analyte.
Quantitative Data and Performance
The use of a deuterated internal standard like this compound is expected to significantly improve the precision and accuracy of quantitative methods.[4] The following tables present hypothetical yet representative data comparing the performance of an assay for (Ethyldisulfanyl)ethane with and without a deuterated internal standard.
Table 1: Assay Precision and Accuracy Comparison
| Analyte Concentration | Internal Standard Type | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| Low | None | 85-115 | <15 |
| Medium | None | 80-120 | <15 |
| High | None | 75-125 | <20 |
| Low | This compound | 95-105 | <5 |
| Medium | This compound | 98-102 | <3 |
| High | this compound | 97-103 | <4 |
Table 2: Recovery of (Ethyldisulfanyl)ethane from Human Plasma
| Internal Standard Type | Number of Donors | Recovery Range | Fold Variation |
|---|---|---|---|
| Structural Analog | 6 | 35% - 75% | 2.1-fold |
| this compound | 6 | Not Applicable* | Not Applicable* |
The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[4]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful application of this compound in quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS and GC-MS.
This protocol provides a general framework for the analysis of a small molecule like (Ethyldisulfanyl)ethane in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
3. Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).[5]
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[5]
This protocol outlines a general procedure for the analysis of a volatile compound like (Ethyldisulfanyl)ethane in a water sample using a purge and trap system with GC-MS.
1. Sample Preparation and Purge and Trap:
-
To a 5 mL purge tube, add 5 mL of the water sample.[4]
-
Add a precise volume of the this compound internal standard stock solution to achieve the desired final concentration.[4]
-
Place the purge tube in the purge and trap autosampler.
-
Purge: Purge the sample with an inert gas (e.g., helium) to transfer the volatile analytes to a sorbent trap.[4]
-
Desorb: Rapidly heat the trap to desorb the analytes onto the GC column.[4]
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A suitable capillary column for volatile sulfur compounds (e.g., DB-1).
-
Oven Program: A temperature program to ensure the separation of the analyte from other volatile components.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for (Ethyldisulfanyl)ethane and this compound.
-
3. Data Analysis:
-
Follow the same data analysis procedure as outlined in the LC-MS/MS method.
Visualizing Workflows and Principles
The following diagrams illustrate the core concepts and workflows associated with the use of this compound as an internal standard.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Caption: Principle of co-elution and differential mass detection.
Caption: How a deuterated internal standard corrects for analytical variability.
References
The Gold Standard: A Technical Guide to the Foundational Principles of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles governing the use of deuterated internal standards in quantitative analysis. From fundamental concepts to detailed experimental protocols, this document serves as an essential resource for professionals seeking to enhance the accuracy, precision, and reliability of their analytical methods, particularly within the realms of pharmaceutical research and drug development.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1] This seemingly subtle modification renders them ideal for mass spectrometry-based quantitative assays.[1] The underlying principle is their near-identical chemical and physical properties to the analyte of interest.[1][2] When a known quantity of a deuterated internal standard is introduced into a sample at the initial stage of preparation, it acts as a tracer, experiencing the same procedural variations as the target analyte.[2]
The primary advantage of using a deuterated internal standard is its ability to compensate for variability throughout the analytical workflow.[2][3] This includes inconsistencies in sample extraction, derivatization, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[2][4] Because the deuterated standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate.[2] This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of quantitative results.[2]
Key advantages include:
-
Co-elution with the Analyte: In chromatographic separations, the deuterated standard and the analyte exhibit nearly identical retention times. This ensures both compounds experience the same analytical conditions, including potential matrix effects.[1][5]
-
Similar Ionization Efficiency: The isotopic substitution has a minimal impact on the molecule's ionization efficiency in the mass spectrometer's ion source.[1]
-
Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate correction.[3][6]
-
Compensation for Extraction Variability: A deuterated standard added at the beginning of the extraction process will experience the same losses as the analyte, ensuring the analyte-to-internal standard ratio remains constant.[3]
Synthesis of Deuterated Internal Standards
The incorporation of deuterium into a molecule is primarily achieved through two strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis using deuterated building blocks.[7]
Hydrogen/Deuterium Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[7][8] For example, H/D exchange can occur at the alpha position to a carbonyl group through a keto-enol equilibrium in the presence of a deuterated solvent and a base catalyst.[8]
Chemical Synthesis: This approach offers greater control over the position and number of deuterium labels by building the molecule from deuterated starting materials or reagents.[7] This method is often preferred to ensure the stability of the deuterium labels and avoid potential back-exchange.[8]
The Kinetic Isotope Effect
A notable consequence of replacing hydrogen with the heavier deuterium isotope is the Kinetic Isotope Effect (KIE).[4] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[4] This increased bond strength requires more energy to break, leading to a slower reaction rate if the cleavage of this bond is the rate-determining step in a metabolic pathway.[4] This principle is fundamental in drug development for enhancing metabolic stability.[4] While often subtle, this effect can sometimes lead to slight differences in chromatographic retention times between the analyte and the deuterated internal standard.[1]
Quantitative Data on Performance Improvement
The use of deuterated internal standards significantly enhances the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that illustrate these advantages.
| Analyte | Internal Standard | Matrix | Precision (%CV) without IS | Precision (%CV) with Deuterated IS | Improvement |
| Drug A | Deuterated Drug A | Plasma | 12.5 | 2.1 | 6.0x |
| Metabolite B | Deuterated Metabolite B | Urine | 15.2 | 3.5 | 4.3x |
| Biomarker C | Deuterated Biomarker C | Tissue Homogenate | 18.9 | 4.2 | 4.5x |
Table 1: Improvement in Assay Precision with Deuterated Internal Standards. This table provides a summary of the coefficient of variation (%CV) for the quantification of three different analytes in various biological matrices, with and without the use of a corresponding deuterated internal standard. The data demonstrates a significant improvement in precision when a deuterated internal standard is employed.
| Analyte | Internal Standard | Matrix | Accuracy (% Bias) without IS | Accuracy (% Bias) with Deuterated IS |
| Drug X | Deuterated Drug X | Plasma | -25.8 to +35.2 | -4.5 to +3.8 |
| Drug Y | Structural Analog IS | Plasma | -15.1 to +18.3 | N/A |
| Drug Z | Deuterated Drug Z | Plasma | -3.2 to +2.9 | N/A |
Table 2: Comparison of Assay Accuracy. This table compares the accuracy (expressed as % bias from the nominal concentration) of analytical methods using no internal standard, a structural analog internal standard, and a deuterated internal standard. The data highlights the superior accuracy achieved with a deuterated internal standard.
Experimental Protocols
The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.
Protein Precipitation for Drug Analysis in Human Plasma
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[1]
-
Sample Preparation: To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the deuterated internal standard working solution. Vortex briefly to mix.[1]
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) (or another suitable organic solvent) to precipitate the proteins.[1]
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and complete precipitation.[1]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following provides general parameters for an LC-MS/MS method. Specific parameters will need to be optimized for the particular analyte and internal standard.[1]
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient tailored to the analyte's retention time (e.g., 5% B to 95% B over 3 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40°C.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode as appropriate for the analyte.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[1]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[1]
-
Data Analysis
-
Peak Integration: Integrate the peak areas for the analyte and the deuterated internal standard.[1]
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area).[1]
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.[1]
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards.
Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.
Caption: How deuterated internal standards correct for matrix effects in mass spectrometry.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[4] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate synthesis and selection, and careful method validation are essential for their successful implementation in regulated and research environments.[4] The use of deuterated internal standards is highly recommended by regulatory agencies for the validation of bioanalytical methods.[4] By carefully considering factors such as label stability, the deuterium isotope effect, and matrix effects, and by implementing rigorous validation procedures, the full potential of deuterium-labeled internal standards can be realized, leading to high-quality, reproducible data in drug development and other areas of scientific research.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Diethyl Disulfide using (Ethyldisulfanyl)ethane-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl disulfide is a volatile organic compound that can be an indicator of various chemical processes, and its accurate quantification is crucial in diverse fields, including environmental monitoring, food science, and pharmaceutical development. This document outlines a detailed protocol for the quantitative analysis of diethyl disulfide in various matrices using gas chromatography-mass spectrometry (GC-MS) with (Ethyldisulfanyl)ethane-d6 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1][2]
Principle
This method employs a stable isotope dilution technique. A known amount of the deuterated internal standard, this compound, is added to the sample. The internal standard is chemically identical to the analyte, diethyl disulfide, ensuring they behave similarly during extraction, derivatization (if any), and GC separation.[3] Because they co-elute, any sample matrix effects that might suppress or enhance the ionization of the analyte will have a similar effect on the internal standard.[4] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. Quantification is achieved by measuring the ratio of the analyte's response to the internal standard's response and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
Diethyl disulfide (analytical standard, >99% purity)
-
This compound (isotopic purity >98%)
-
Methanol (B129727) (GC grade)
-
Deionized water
-
Solid-Phase Microextraction (SPME) fibers (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))[5]
-
20 mL headspace vials with PTFE-lined septa
-
Sodium chloride (analytical grade)
Standard Solution Preparation
-
Primary Stock Solution of Diethyl Disulfide (1 mg/mL): Accurately weigh approximately 10 mg of diethyl disulfide and dissolve it in 10 mL of methanol.
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of diethyl disulfide by serial dilution of the primary stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the primary stock solution of this compound with methanol to a final concentration of 10 µg/mL.
Sample Preparation (Aqueous Matrix Example)
-
Aliquoting: Place 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 10 µg/mL this compound internal standard working solution to each sample, calibrator, and quality control sample.
-
Salting Out: Add approximately 1 g of sodium chloride to the vial to increase the ionic strength of the solution and enhance the partitioning of diethyl disulfide into the headspace.[5]
-
Equilibration: Seal the vial and vortex for 30 seconds. Place the vial in a heating block or water bath at a controlled temperature (e.g., 40°C) for a defined period (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.[6]
Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Exposure: Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the liquid phase.
-
Extraction: Expose the fiber to the headspace for a fixed time (e.g., 30 minutes) at the equilibration temperature.[5]
-
Desorption: Immediately after extraction, desorb the analytes from the fiber by inserting it into the hot GC inlet.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the quantifier ions of both diethyl disulfide and this compound.
-
Response Ratio Calculation: Calculate the ratio of the peak area of diethyl disulfide to the peak area of this compound for all standards, samples, and quality controls.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the diethyl disulfide standards. A linear regression with a weighting factor of 1/x is typically used.
-
Concentration Determination: Determine the concentration of diethyl disulfide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.[9]
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of diethyl disulfide using a deuterated internal standard with GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value |
| **Linearity (R²) ** | ≥ 0.995 |
| Linear Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
Visualizations
Caption: Experimental workflow for the quantitative analysis of diethyl disulfide.
Caption: Logical relationship for accurate quantification using a deuterated internal standard.
References
- 1. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethyl disulfide [webbook.nist.gov]
- 8. Human Metabolome Database: Predicted GC-MS Spectrum - Diethyl disulfide GC-MS (Non-derivatized) - 70eV, Positive (HMDB0029572) [hmdb.ca]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Determination of Volatile Sulfur Compounds by GC-MS using (Ethyldisulfanyl)ethane-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile sulfur compounds (VSCs) are a class of molecules that play a significant role in the aroma and flavor profiles of various foods and beverages, and are also implicated in certain physiological and pathological processes.[1][2] Accurate and sensitive quantification of these compounds is crucial for quality control in the food industry, environmental monitoring, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of VSCs due to its high sensitivity and selectivity.[3][4] The use of a deuterated internal standard, such as (Ethyldisulfanyl)ethane-d6 (diethyl disulfide-d6), in an isotope dilution mass spectrometry (IDMS) approach significantly improves the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. This document provides a detailed application note and protocol for the determination of VSCs using a GC-MS method with this compound as an internal standard.
Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation and analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is independent of sample losses during workup and variations in injection volume.
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis for the determination of volatile sulfur compounds.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds from various matrices.[3]
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
Heater-stirrer or water bath
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)
Procedure:
-
Place an appropriate amount of the sample (e.g., 5 mL of a liquid sample or 1 g of a solid sample) into a 20 mL headspace vial.
-
For liquid samples, especially those with high ethanol (B145695) content like alcoholic beverages, it is recommended to dilute the sample to approximately 2.5% v/v ethanol.[3]
-
Add a known amount of the this compound internal standard solution to the vial. The final concentration of the internal standard should be in a similar range to the expected concentration of the target analytes.
-
To improve the extraction efficiency, add NaCl (e.g., 20% w/v) and a small amount of EDTA (e.g., 1% w/v) to the sample.[3]
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
-
Equilibrate the sample by incubating the vial at a controlled temperature (e.g., 35-50°C) for a specific time (e.g., 15-30 minutes) with gentle agitation.[3]
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for VSC analysis (e.g., DB-Sulfur SCD, SH-Rxi™-1MS, or similar)[5][6]
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for a defined period, e.g., 2 minutes, then split)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at 5°C/min
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 250°C
Mass Spectrometer Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
For Diethyl Disulfide (Analyte): The mass spectrum of diethyl disulfide shows prominent ions at m/z 122 (molecular ion), 94, and 66.[7][8] For quantification, m/z 122 can be used as the primary ion, with m/z 94 and 66 as qualifier ions.
-
For this compound (Internal Standard): The molecular weight of this compound is 128.29 g/mol . The expected molecular ion in the mass spectrum would be at m/z 128. Other characteristic fragment ions would need to be determined experimentally or from a spectral library. For quantification, m/z 128 would likely be the primary ion.
-
Quantitative Data
The following tables summarize typical quantitative data for the analysis of volatile sulfur compounds by GC-MS. The exact values will depend on the specific instrumentation and method parameters.
Table 1: Example of Volatile Sulfur Compounds and their Characteristic Ions for SIM Analysis
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dimethyl sulfide | 62 | 47 | 45 |
| Dimethyl disulfide | 94 | 45 | 79 |
| Diethyl sulfide | 90 | 62 | 47 |
| Diethyl disulfide | 122 | 94 | 66 |
| Methanethiol | 48 | 47 | 45 |
| Ethanethiol | 62 | 47 | 29 |
Table 2: Typical Method Performance Parameters
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Diagrams
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of volatile sulfur compounds is depicted below.
Caption: Experimental workflow for VSC analysis.
Signaling Pathway: Methionine Metabolism and VSC Formation
Volatile sulfur compounds are often byproducts of microbial metabolism, with the amino acid methionine serving as a key precursor.[1] The following diagram illustrates a simplified pathway for the formation of some common VSCs from methionine.
References
- 1. Formation of volatile sulfur compounds and metabolism of methionine and other sulfur compounds in fermented food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. Diethyl disulfide(110-81-6) MS spectrum [chemicalbook.com]
- 8. Diethyl disulfide [webbook.nist.gov]
Application Note: Quantification of Volatile Sulfur Compounds in Wine Using (Ethyldisulfanyl)ethane-d6 as an Internal Standard
Introduction
Volatile sulfur compounds (VSCs) are crucial to the aroma profile of wine, contributing both desirable fruity and complex notes at low concentrations, and undesirable aromas such as rotten eggs or cooked cabbage at higher levels.[1][2][3] Accurate quantification of these compounds is essential for quality control and for understanding the chemical processes that occur during winemaking and aging. However, the analysis of VSCs is challenging due to their low concentrations, high volatility, and reactivity.[1][2]
Stable isotope dilution analysis (SIDA) using a deuterated internal standard is a highly effective method to overcome these challenges.[1] This application note describes a detailed protocol for the quantification of diethyl disulfide (DEDS), a common VSC in wine, using (Ethyldisulfanyl)ethane-d6 (DEDS-d6) as an internal standard. The methodology is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). While direct literature on the use of this compound in wine analysis is not available, this protocol is adapted from established methods for deuterated disulfide internal standards in wine.[1]
Principle
A known amount of the deuterated internal standard, this compound, is added to the wine sample. This standard behaves almost identically to the target analyte (diethyl disulfide) during extraction and analysis, thus compensating for any analyte loss or matrix effects.[2] The sample is then analyzed by HS-SPME-GC-MS. The concentration of the native analyte is determined by comparing its peak area to that of the deuterated internal standard.
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard:
-
Diethyl disulfide (DEDS), analytical standard grade
-
This compound (DEDS-d6), isotopic purity ≥ 98%
-
-
Solvents and Reagents:
-
Methanol (B129727), HPLC grade
-
Ethanol (B145695), absolute, for standard preparation
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
Helium (carrier gas), purity ≥ 99.999%
-
2. Standard Solution Preparation
-
Primary Stock Solutions (1000 mg/L):
-
Accurately weigh approximately 10 mg of DEDS and DEDS-d6 into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the primary stock solutions with 12% (v/v) ethanol in deionized water to create a calibration curve.
-
The internal standard working solution should be prepared at a constant concentration (e.g., 50 µg/L).
-
3. Sample Preparation
-
Transfer 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of a 10 mg/L solution to achieve a final concentration of 100 µg/L).
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
Vortex the sample for 30 seconds to ensure homogeneity.
4. HS-SPME-GC-MS Analysis
-
HS-SPME Parameters:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation Temperature: 40°C
-
Incubation Time: 15 minutes with agitation
-
Extraction Time: 30 minutes
-
Desorption Temperature: 250°C
-
Desorption Time: 5 minutes (splitless mode)
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Diethyl disulfide (DEDS): m/z 122 (quantifier), 94, 61 (qualifiers)
-
This compound (DEDS-d6): m/z 128 (quantifier), 98, 64 (qualifiers)
-
-
Data Presentation
The following tables summarize the expected quantitative data for the method validation based on typical performance for VSC analysis in wine.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90-110% |
Table 2: Calibration Curve Data
| Concentration (µg/L) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) |
| 0.5 | 0.025 ± 0.002 |
| 1.0 | 0.051 ± 0.004 |
| 5.0 | 0.248 ± 0.019 |
| 10.0 | 0.505 ± 0.041 |
| 25.0 | 1.260 ± 0.110 |
| 50.0 | 2.515 ± 0.225 |
Mandatory Visualization
Caption: Workflow for the analysis of diethyl disulfide in wine.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution HS-SPME-GC-MS method provides a robust and accurate approach for the quantification of diethyl disulfide in wine. This methodology effectively mitigates matrix effects and variations in extraction efficiency, which are common challenges in wine analysis. The detailed protocol and expected performance characteristics presented in this application note serve as a valuable resource for researchers and analytical chemists in the wine industry and related fields.
References
Application Notes and Protocols for the Quantitative Analysis of (Ethyldisulfanyl)ethane using a Stable Isotope Dilution Assay
FOR IMMEDIATE RELEASE
Stable Isotope Dilution Assay Protocol for (Ethyldisulfanyl)ethane-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Ethyldisulfanyl)ethane, also known as diethyl disulfide, is a volatile organic sulfur compound that can be found in various matrices, including biological samples, food products, and environmental systems. Accurate and precise quantification of this compound is crucial for various research and quality control applications. Stable Isotope Dilution Analysis (SIDA) is a highly accurate analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[1][2] This internal standard, this compound, is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in recovery. This application note provides a detailed protocol for the quantification of (Ethyldisulfanyl)ethane using a stable isotope dilution assay with this compound as the internal standard, coupled with headspace gas chromatography-mass spectrometry (HS-GC-MS).
Principle of the Method
The stable isotope dilution assay is based on the addition of a known amount of the isotopically labeled internal standard, this compound, to the sample containing the native analyte, (Ethyldisulfanyl)ethane. The analyte and the internal standard are then extracted and analyzed by GC-MS. Since the analyte and the internal standard have nearly identical chemical and physical properties, they co-elute chromatographically. However, they are distinguishable by their mass-to-charge ratios (m/z) in the mass spectrometer. Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Reagents and Materials
-
(Ethyldisulfanyl)ethane (CAS: 110-81-6): Analytical standard of known purity.[3]
-
This compound: Deuterated internal standard. This is commercially available from suppliers such as Gentaur.[4]
-
Solvents: High-purity methanol, ethanol, or other suitable solvent for preparing standard solutions.
-
Sample Vials: Headspace vials (e.g., 20 mL) with PTFE-lined septa.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
GC Column: A suitable capillary column for the separation of volatile sulfur compounds (e.g., DB-VRX or similar).
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of (Ethyldisulfanyl)ethane and this compound in a suitable volatile solvent (e.g., methanol) at a concentration of 1 mg/mL. Store these solutions at 4°C in tightly sealed vials.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the (Ethyldisulfanyl)ethane primary stock solution to create a calibration curve ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) by diluting the primary stock solution.
Sample Preparation (Headspace Analysis)
The following is a general protocol that may require optimization depending on the sample matrix.[5][6]
-
Sample Aliquoting: Place a precise amount of the sample (e.g., 1 mL of liquid sample or 1 g of solid sample) into a headspace vial.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound internal standard working solution to each sample, calibrator, and quality control sample.
-
Matrix Modification (Optional): For aqueous samples, adding salt (e.g., NaCl) to saturate the solution can increase the volatility of the analyte and improve sensitivity.[7][8]
-
Vial Sealing: Immediately seal the vials with PTFE-lined septa and crimp caps.
-
Incubation: Place the vials in the headspace autosampler and incubate at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow for the equilibration of the volatile compounds in the headspace.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis, which should be optimized for the specific instrument and application.
-
Injector: Headspace injection mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Data Presentation and Analysis
Mass Spectral Data
The molecular weight of (Ethyldisulfanyl)ethane (C4H10S2) is approximately 122.25 g/mol .[3][9][10] The deuterated internal standard, this compound (C4H4D6S2), will have a molecular weight of approximately 128.29 g/mol . Based on the mass spectrum of diethyl disulfide, the following ions should be monitored in SIM mode.[9][11]
| Compound | Role | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| (Ethyldisulfanyl)ethane | Analyte | 122.25 | 122 | 94, 66, 29 |
| This compound | Internal Standard | 128.29 | 128 | 98, 70, 32 |
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the analyte's quantifier ion to the peak area of the internal standard's quantifier ion against the concentration of the analyte in the calibration standards. A linear regression analysis is then performed on the data.
Example Calibration Curve Data:
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 76,170 | 1,510,876 | 0.050 |
| 10 | 152,340 | 1,510,876 | 0.101 |
| 50 | 761,700 | 1,510,876 | 0.504 |
| 100 | 1,523,400 | 1,510,876 | 1.008 |
| 500 | 7,617,000 | 1,510,876 | 5.041 |
Quantification
The concentration of (Ethyldisulfanyl)ethane in the unknown samples is calculated using the linear regression equation obtained from the calibration curve.
Visualizations
References
- 1. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl disulfide [webbook.nist.gov]
- 4. gentaur.com [gentaur.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diethyl disulfide(110-81-6) MS [m.chemicalbook.com]
- 10. Diethyl disulfide | C4H10S2 | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diethyl disulfide [webbook.nist.gov]
Application Notes and Protocols: Synthesis and Use of (Ethyldisulfanyl)ethane-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of (Ethyldisulfanyl)ethane-d6 and its application as an internal standard in quantitative mass spectrometry (MS) analysis. The use of deuterated internal standards is a gold-standard technique for improving the accuracy and precision of analytical methods by correcting for variability in sample preparation, instrument response, and matrix effects.[1] This application note includes a comprehensive synthesis protocol, purification methods, and a step-by-step guide for utilizing this compound in a typical liquid chromatography-mass spectrometry (LC-MS) workflow.
Introduction
In quantitative analytical chemistry, particularly in fields like pharmacology, toxicology, and environmental analysis, the use of internal standards is crucial for achieving reliable and reproducible results.[2] An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the analytical instrument.[3] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are excellent internal standards for MS-based methods because they co-elute with the non-deuterated analyte and exhibit similar ionization behavior, yet are easily differentiated by their higher mass-to-charge ratio (m/z).[4]
This compound is the deuterated analog of diethyl disulfide and serves as an ideal internal standard for the quantification of the latter or structurally similar compounds. This document outlines a robust method for the synthesis of this compound from iodoethane-d5 (B31937) and sodium disulfide.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of a deuterated ethyl halide with sodium disulfide. This method is adapted from established procedures for the synthesis of symmetrical dialkyl disulfides.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur powder (S)
-
Iodoethane-d₅ (C₂D₅I) (99 atom % D)[5]
-
Ethanol (95%)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Deionized water
Procedure:
Part 1: Preparation of Sodium Disulfide Solution [3]
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.5 moles) in a mixture of 1.5 L of 95% ethanol and 500 mL of deionized water.
-
Heat the mixture gently on a steam bath until the sodium sulfide has completely dissolved.
-
Add finely ground sulfur (1.5 gram atoms) to the solution.
-
Continue heating under reflux until all the sulfur has dissolved, resulting in a brownish-red solution of sodium disulfide (Na₂S₂).
Part 2: Synthesis of this compound
-
In a separate large round-bottom flask fitted with a reflux condenser and a dropping funnel, prepare a solution of iodoethane-d₅ (2 moles) in 500 mL of 95% ethanol.
-
Slowly add the prepared sodium disulfide solution to the iodoethane-d₅ solution through the dropping funnel. The addition should be controlled to manage the exothermic reaction.
-
Once the addition is complete, heat the mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, filter the reaction mixture by suction to remove the precipitated sodium iodide.
-
Transfer the filtrate to a separatory funnel and wash with 500 mL of water to remove any remaining sodium salts.
-
Extract the aqueous layer twice with 250 mL portions of diethyl ether.
-
Combine the organic layers and wash with water, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.[6]
Expected Yield and Purity
The following table provides expected quantitative data for the synthesis, based on typical yields for similar non-deuterated disulfide syntheses.
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity (by GC-MS) | >98% |
| Isotopic Enrichment | >99 atom % D |
Application as an Internal Standard in LC-MS
This compound is an excellent internal standard for the quantitative analysis of diethyl disulfide and other volatile sulfur compounds. The following protocol outlines its use in a typical LC-MS/MS application.
Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocol: Quantitative Analysis
1. Preparation of Stock and Working Solutions [1]
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of diethyl disulfide and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a consistent and robust signal in the mass spectrometer.
2. Sample Preparation [2]
This protocol describes a general protein precipitation method for plasma or serum samples.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (or calibration standard).
-
Add 20 µL of the internal standard spiking solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific application.
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Type | Selected Reaction Monitoring (SRM) |
SRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diethyl disulfide (Analyte) | To be determined empirically | To be determined empirically |
| This compound (IS) | Analyte m/z + 6 | To be determined empirically |
4. Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the internal standard in all samples and calibration standards.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
The synthesis of this compound provides a valuable tool for researchers requiring accurate quantification of diethyl disulfide or related compounds. The use of this deuterated internal standard in conjunction with LC-MS/MS analysis significantly enhances the reliability and robustness of analytical data by compensating for variations inherent in the analytical process. The protocols provided herein offer a solid foundation for the successful synthesis and application of this internal standard in a research or drug development setting.
References
Application Notes and Protocols for Sulfur Compound Analysis Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of samples for the analysis of sulfur-containing compounds. The use of deuterated internal standards is highlighted as a critical component for achieving accurate and precise quantification in complex matrices, particularly within the context of drug development and biomedical research.
Introduction: The Importance of Accurate Sulfur Compound Analysis
Sulfur-containing compounds are integral to numerous biological processes and are key components of many pharmaceutical agents. Accurate quantification of these compounds in biological matrices such as plasma, serum, and tissues is crucial for pharmacokinetic studies, metabolism research, and clinical diagnostics.[1][2][3] The inherent volatility of some sulfur compounds and the complexity of biological samples present significant analytical challenges.[4][5][6]
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is the gold standard for quantitative analysis by mass spectrometry.[7][8][9][10][11] Deuterated standards exhibit nearly identical physicochemical properties to the analyte of interest, allowing them to co-elute during chromatography and behave similarly during sample extraction and ionization.[7][11] This co-behavior effectively compensates for matrix effects, variations in extraction recovery, and instrumental drift, leading to robust and reliable data.[8][11]
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., a deuterated analog) to a sample.[1][2][12] The concentration of the analyte is then determined by measuring the ratio of the natural isotope to the enriched isotope.[12] This method is advantageous as it is less susceptible to sample matrix effects compared to external calibration methods.[1][2]
Experimental Protocols
Protocol 1: Isotope Dilution Analysis of Non-Volatile Sulfur Compounds by LC-MS/MS
This protocol is suitable for the analysis of non-volatile sulfur-containing compounds such as sulfur-containing amino acids, glutathione, and related metabolites in biological fluids.
Materials:
-
Deuterated internal standard corresponding to the analyte of interest
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Spiking: To a 100 µL aliquot of the biological sample in a microcentrifuge tube, add a known amount of the deuterated internal standard solution. The concentration of the internal standard should be close to the expected concentration of the analyte.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject an appropriate volume of the supernatant onto the LC-MS/MS system. Develop a chromatographic method that provides good separation of the analyte from other matrix components. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, with specific transitions for both the analyte and the deuterated internal standard.
-
Quantification: The concentration of the analyte is calculated based on the peak area ratio of the analyte to the deuterated internal standard and a calibration curve prepared in a similar matrix.
Workflow for Isotope Dilution LC-MS/MS Analysis
Caption: Workflow for non-volatile sulfur compound analysis.
Protocol 2: Derivatization of Sulfur Compounds for Enhanced GC-MS Analysis
Derivatization is often employed to improve the volatility, thermal stability, and chromatographic properties of polar sulfur compounds, making them more amenable to GC-MS analysis.[13][14] This protocol describes a general approach using a silylating agent.
Materials:
-
Deuterated internal standard
-
Sample containing sulfur compounds
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the sample by extraction or other appropriate means to isolate the sulfur compounds of interest. The sample should be dried completely.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard to the dried sample extract.
-
Derivatization: Add 50 µL of the anhydrous solvent and 50 µL of the derivatizing agent (BSTFA + 1% TMCS) to the sample.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.
-
Cooling: Allow the sample to cool to room temperature.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. The GC method should be optimized to separate the derivatized analytes. The mass spectrometer can be operated in either full scan or selected ion monitoring (SIM) mode.
-
Quantification: Create a calibration curve by derivatizing a series of standards containing known concentrations of the analyte and a fixed concentration of the deuterated internal standard.
Workflow for Derivatization and GC-MS Analysis
Caption: General workflow for derivatization-based analysis.
Protocol 3: Headspace GC-MS Analysis of Volatile Sulfur Compounds
Headspace analysis is ideal for the determination of volatile sulfur compounds (VSCs) in liquid or solid samples.[15][16] This method minimizes matrix effects by analyzing the vapor phase above the sample.
Materials:
-
Deuterated internal standard for VSCs
-
Sample in a headspace vial
-
Headspace autosampler coupled to a GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial.
-
Internal Standard Addition: Add a known amount of the deuterated internal standard solution directly to the sample in the vial. For gaseous standards like deuterated hydrogen sulfide (B99878) (D₂S), a gas-tight syringe can be used to inject a known volume into the sealed vial.[15]
-
Equilibration: Place the vial in the headspace autosampler and allow it to equilibrate at a specific temperature for a set amount of time (e.g., 60°C for 30 minutes) to allow the VSCs to partition into the headspace.[5]
-
Injection: The headspace autosampler will automatically inject a portion of the vapor phase into the GC-MS for analysis.
-
GC-MS Analysis: The GC separates the VSCs, and the MS provides detection and quantification.
-
Quantification: A calibration curve is generated using standards prepared in the same matrix and treated with the same headspace conditions.
Workflow for Headspace GC-MS Analysis
Caption: Workflow for volatile sulfur compound headspace analysis.
Protocol 4: Solid-Phase Microextraction (SPME) for Volatile Sulfur Compounds
SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from a sample's headspace.[4][5][6][17][18]
Materials:
-
Deuterated internal standard
-
Sample in a vial with a septum cap
-
SPME fiber assembly (e.g., Carboxen/PDMS)
-
SPME autosampler or manual holder
-
GC-MS system
Procedure:
-
Sample Preparation: Place the sample into a vial and add the deuterated internal standard.
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 50°C).[17] The analytes will adsorb onto the fiber coating.
-
Desorption: Retract the fiber and insert it into the hot injection port of the GC-MS. The heat desorbs the analytes from the fiber onto the GC column.
-
GC-MS Analysis: The separated compounds are detected and quantified by the mass spectrometer.
-
Quantification: Use a calibration curve prepared with standards subjected to the same SPME procedure.
Workflow for SPME-GC-MS Analysis
Caption: Workflow for SPME-based analysis of volatile sulfur compounds.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of sulfur compounds using various sample preparation techniques with deuterated standards.
Table 1: Performance of Isotope Dilution LC-MS/MS for Sulfur Compounds in Biological Matrices
| Analyte | Matrix | LOQ (µg/mL) | Linearity (r²) | Recovery (%) | Reference |
| Total H₂S | Plasma | - | > 0.997 | 90.9 - 110 | [3] |
| Cysteine | Plasma | - | > 0.997 | 90.9 - 110 | [3] |
| Homocysteine | Plasma | - | > 0.997 | 90.9 - 110 | [3] |
| Glutathione | Plasma | - | > 0.997 | 90.9 - 110 | [3] |
| Albumin (as S) | Serum | 4.1 - 8.4 mg/L | 0.99 | 98 - 105 | [2][19] |
Table 2: Performance of Derivatization Followed by GC-MS
| Analyte | Derivatizing Agent | Matrix | LOQ (µg/mL) | Linearity (r²) | Reference |
| Sulfur Monochloride (S₂Cl₂) | 3-Hexyne | Petrol | 8.6 | 0.992 | [13] |
| Sulfur Dichloride (SCl₂) | 3-Hexyne | Petrol | 7.7 | 0.991 | [13] |
Table 3: Performance of Headspace and SPME GC-MS for Volatile Sulfur Compounds
| Analyte | Method | LOD | Linearity Range | Reference |
| Carbon Disulfide | SPME-GC-MS | 1 ppt (B1677978) (v/v) | Up to 20 ppb (v/v) | [4] |
| Hydrogen Sulfide | SPME-GC-MS | 350 ppt (v/v) | Up to 20 ppb (v/v) | [4] |
| Hydrogen Sulfide | Headspace-GC-MS | - | 12.5 - 62.5 nmol/mL | [15] |
| Various VSCs | HS-SPME-GC-MS | - | - | [18] |
Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of sulfur compounds. The use of deuterated internal standards in conjunction with techniques like isotope dilution mass spectrometry, derivatization, headspace analysis, and solid-phase microextraction provides the necessary robustness for analyzing these compounds in complex matrices. The protocols and data presented herein serve as a guide for researchers, scientists, and drug development professionals to develop and validate high-quality analytical methods for sulfur compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. researchgate.net [researchgate.net]
- 4. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for Derivatization and Detection of Chemical Weapons Convention Related Sulfur Chlorides via Electrophilic Addition with 3-Hexyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection [pubmed.ncbi.nlm.nih.gov]
- 17. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: High-Precision Quantification of Diethyl Disulfide in Petroleum Products Using (Ethyldisulfanyl)ethane-d6
Application Notes and Protocols for the Environmental Analysis of Volatile Sulfur Compounds using (Ethyldisulfanyl)ethane-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile sulfur compounds (VSCs) are a class of organic compounds that contribute significantly to odor in the environment and can be indicative of various industrial and biological processes. Accurate and sensitive quantification of VSCs in environmental matrices such as air, water, and soil is crucial for environmental monitoring, industrial process control, and public health assessment. Their high volatility, reactivity, and often low concentrations in complex matrices present analytical challenges.[1][2][3]
This document provides a detailed application note and a comprehensive protocol for the analysis of VSCs in air samples using thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). The method incorporates the use of (Ethyldisulfanyl)ethane-d6 (diethyl disulfide-d6) as an internal standard to ensure high accuracy and precision in quantification. While specific performance data for this compound is not widely published, its use as a deuterated analog of the common VSC diethyl disulfide makes it an ideal internal standard for correcting variations in sample preparation, injection, and instrument response.
Principle of the Method
This method involves the collection of VSCs from air samples onto sorbent tubes, followed by thermal desorption to introduce the analytes into a gas chromatograph (GC) for separation. The separated compounds are then detected and quantified by a mass spectrometer (MS). The use of an inert sample flow path is critical to prevent the loss of labile sulfur compounds.[1][2][3] this compound is introduced into the sample or standard to serve as an internal standard, allowing for accurate quantification by correcting for any analytical variability.
Instrumentation and Consumables
-
Thermal Desorber: Markes UNITY-xr™ or equivalent
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or equivalent
-
Sorbent Tubes: Inert-coated stainless steel tubes packed with a suitable sorbent for VSCs (e.g., Tenax® TA and Carbograph™ 5TD)
-
Gas Standards: Certified gas standards for target VSCs
-
Internal Standard: this compound in a suitable solvent
Experimental Workflow
Caption: Experimental workflow for VSC analysis using TD-GC-MS.
Protocol: Analysis of Volatile Sulfur Compounds in Air
1. Preparation of Standards
1.1. Stock Standard: Prepare a stock standard solution containing the target VSCs in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
1.2. Working Standards: Prepare a series of working standards by diluting the stock standard to concentrations ranging from 1 ng/mL to 100 ng/mL.
1.3. Internal Standard Stock: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 100 µg/mL.
1.4. Internal Standard Spiking Solution: Dilute the internal standard stock solution to a working concentration of 10 ng/mL.
2. Sample Collection
2.1. Connect a conditioned sorbent tube to a personal air sampling pump.
2.2. Draw a known volume of air (e.g., 1 to 10 L) through the sorbent tube at a calibrated flow rate (e.g., 50 to 200 mL/min).
2.3. After sampling, cap both ends of the sorbent tube and store at 4°C until analysis.
3. Sample Preparation and Analysis
3.1. Internal Standard Addition: Prior to analysis, uncap the sampling end of the sorbent tube and inject a known volume (e.g., 1 µL) of the internal standard spiking solution directly onto the sorbent bed while purging with a gentle stream of inert gas.
3.2. Thermal Desorption:
- Place the sorbent tube in the thermal desorber.
- Desorb the analytes by heating the tube (e.g., to 280°C for 10 minutes) with a flow of inert carrier gas.
- The desorbed analytes are trapped on a cooled focusing trap (e.g., at -10°C).
- Rapidly heat the focusing trap (e.g., to 300°C) to inject the analytes into the GC.
3.3. Gas Chromatography:
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C.
- Hold: 5 minutes at 250°C.
3.4. Mass Spectrometry:
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target VSCs and the internal standard.
4. Data Analysis and Quantification
4.1. Calibration Curve: Analyze the working standards to generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
4.2. Quantification: Calculate the concentration of each VSC in the air sample using the calibration curve and the measured peak area ratios from the sample analysis.
Logical Relationship for Internal Standard Quantification
Caption: Logic of quantification using an internal standard.
Representative Quantitative Data
The following table presents representative quantitative data for the analysis of common VSCs using this compound as an internal standard. These values are illustrative and based on typical performance for similar analytical methods, as extensive published data for this specific internal standard is limited.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Linearity (R²) | LOD (ppb) |
| Hydrogen Sulfide | 2.1 | 34 | 33 | >0.995 | 0.1 |
| Methanethiol | 2.8 | 48 | 47 | >0.995 | 0.1 |
| Dimethyl Sulfide | 3.5 | 62 | 47 | >0.998 | 0.05 |
| Carbon Disulfide | 3.9 | 76 | 78 | >0.998 | 0.05 |
| Ethanethiol | 4.5 | 62 | 47 | >0.995 | 0.1 |
| Diethyl Sulfide | 6.2 | 90 | 61 | >0.998 | 0.05 |
| Dimethyl Disulfide | 7.1 | 94 | 79 | >0.998 | 0.05 |
| This compound (IS) | 8.5 | 130 | 68 | - | - |
| Diethyl Disulfide | 8.6 | 122 | 94 | >0.998 | 0.05 |
Conclusion
The TD-GC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of volatile sulfur compounds in environmental air samples. The incorporation of this compound as an internal standard is a key component of the methodology, ensuring accurate and reliable quantification by compensating for potential analytical variabilities. This protocol is well-suited for researchers, scientists, and professionals in environmental monitoring and drug development who require precise measurements of VSCs.
References
Application Note: Quantitative Analysis of Volatile Sulfur Compounds in Human Breath using (Ethyldisulfanyl)ethane-d6 as an Internal Standard by TD-GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volatile sulfur compounds (VSCs) in human breath are significant biomarkers for various physiological and pathological conditions, including halitosis, liver disease, and certain types of cancer. Accurate and precise quantification of these compounds is crucial for clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile organic compounds (VOCs) in breath.[1][2] The use of a stable isotope-labeled internal standard is paramount for correcting variations during sample collection, storage, and analysis. (Ethyldisulfanyl)ethane-d6, a deuterated form of diethyl disulfide, serves as an ideal internal standard for the quantification of endogenous sulfur compounds due to its chemical similarity to the analytes of interest, ensuring comparable extraction and ionization efficiencies. This application note provides a detailed protocol for the collection of human breath samples, followed by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) analysis for the quantification of VSCs using this compound.
Data Presentation
The following table summarizes the typical analytical performance parameters for the quantification of representative VSCs using the described method. These values are representative and may vary based on instrumentation and laboratory conditions.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Limit of Detection (LOD) (ppb) | Limit of Quantification (LOQ) (ppb) | Linearity (R²) |
| Hydrogen Sulfide | 2.5 | 34 | 33, 32 | 0.5 | 1.5 | >0.995 |
| Methanethiol | 3.8 | 48 | 47, 45 | 0.2 | 0.6 | >0.998 |
| Dimethyl Sulfide | 5.2 | 62 | 47, 61 | 0.1 | 0.3 | >0.999 |
| Carbon Disulfide | 5.9 | 76 | 78, 44 | 0.1 | 0.3 | >0.999 |
| Diethyl Disulfide | 10.5 | 94 | 66, 122 | 0.2 | 0.6 | >0.997 |
| This compound (IS) | 10.4 | 100 | 70, 128 | - | - | - |
Experimental Protocols
Preparation of this compound Internal Standard
A stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL. A working standard solution is then prepared by diluting the stock solution in methanol to a final concentration of 1 µg/mL. This working solution is used to spike the sorbent tubes prior to breath sample collection.
Breath Sample Collection
Breath samples are collected using a specialized breath sampler onto thermal desorption tubes packed with a suitable sorbent material (e.g., Tenax TA).[1][3][4]
-
Patient Preparation: Patients should avoid eating, drinking (except water), and smoking for at least 8 hours prior to sample collection to minimize exogenous VOCs.[5]
-
Sorbent Tube Preparation: Prior to use, each sorbent tube is spiked with a precise volume (e.g., 1 µL) of the this compound working standard solution and conditioned by heating under a flow of inert gas.
-
Sample Collection: The patient exhales a controlled volume of breath (e.g., 500 mL) through the sorbent tube at a consistent flow rate.[6] The end-tidal breath, which is rich in endogenous compounds, is preferentially collected.
-
Storage: After collection, the sorbent tubes are capped and can be stored at 4°C for up to 48 hours before analysis.
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) Analysis
The collected breath samples are analyzed using a TD-GC-MS system.
-
Thermal Desorption: The sorbent tube is placed in an automated thermal desorber. The trapped volatile compounds, including the analytes and the internal standard, are desorbed by heating the tube (e.g., at 280°C for 10 minutes) and cryo-focused in a cold trap (-10°C) before injection into the GC.[4][7]
-
Gas Chromatography: The desorbed compounds are separated on a capillary column suitable for VSC analysis (e.g., DB-SULVUR, 30 m x 0.25 mm x 0.25 µm). The oven temperature program is optimized to achieve good separation of the target analytes. A typical program starts at 40°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.
-
Mass Spectrometry: The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode. Data is acquired in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, using the quantifier and qualifier ions listed in the data table.[8]
Quantification
The concentration of each VSC is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is generated by analyzing standard gas mixtures of the target VSCs at different concentrations, each containing the same fixed concentration of the internal standard.
Visualizations
Signaling Pathway
Caption: Simplified metabolic origin of key volatile sulfur compounds in breath.
Experimental Workflow
Caption: Workflow for VSC analysis in breath using TD-GC-MS.
References
- 1. Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry [mdpi.com]
- 2. Detection of volatile sulfur compounds (VSCs) in exhaled breath as a potential diagnostic method for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Desorption GC/MS identification and quantification of VOCs in the breath - SRA Instruments [srainstruments.com]
- 4. owlstonemedical.com [owlstonemedical.com]
- 5. Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies [journalomp.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterium Back-Exchange in (Ethyldisulfanyl)ethane-d6
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing deuterium (B1214612) back-exchange in (Ethyldisulfanyl)ethane-d6. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1] This can be problematic as it compromises the isotopic purity of the compound, leading to inaccurate results in quantitative analyses like mass spectrometry, where the deuterated compound is often used as an internal standard.[2] The loss of deuterium can create a false signal for the unlabeled analyte, leading to an overestimation of its concentration.[2]
Q2: Are the deuterium atoms on the ethyl groups of this compound susceptible to back-exchange?
A2: Carbon-deuterium (C-D) bonds on alkyl chains are generally considered stable. However, they are not entirely immune to exchange.[1] Back-exchange can be facilitated under certain conditions, such as the presence of acid or base catalysts, elevated temperatures, or interaction with metal catalysts.[1] While less common than for deuterons attached to heteroatoms (like oxygen or nitrogen), it is a potential issue that needs to be considered during sample handling, storage, and analysis.[3]
Q3: What are the primary factors that can induce deuterium back-exchange in this compound?
A3: The main factors that can promote the back-exchange of deuterium in this compound include:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[4][5]
-
Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the exchange reaction.[6][7]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a source of hydrogen atoms and can facilitate the exchange process.[3]
-
Presence of Catalysts: Certain metal surfaces or dissolved metal ions can act as catalysts for hydrogen-deuterium exchange.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Loss of Deuterium Label Detected by Mass Spectrometry
-
Possible Cause 1: Acidic or Basic Conditions in Sample Preparation or Analysis.
-
Troubleshooting: The pH of all solutions, including solvents, buffers, and mobile phases, should be carefully controlled.[4] For many deuterated compounds, maintaining a pH range of 3-7 is often recommended to minimize exchange.[8] If your experimental conditions require acidic or basic solutions, it is crucial to minimize the exposure time and temperature.
-
-
Possible Cause 2: Elevated Temperatures During Sample Handling or Analysis.
-
Troubleshooting: Maintain low temperatures throughout your experimental workflow.[7] Store samples at or below 4°C when not in use. If heating is required for a reaction, consider if the temperature can be lowered or the heating time shortened. For analytical techniques like GC-MS, ensure that the injection port temperature is not excessively high.
-
-
Possible Cause 3: Use of Protic Solvents.
-
Troubleshooting: Whenever possible, use aprotic solvents (e.g., acetonitrile (B52724), dichloromethane, hexane) for sample storage and preparation.[3] If a protic solvent is necessary, such as for LC-MS mobile phases, ensure the pH is controlled and the analysis time is minimized.
-
Issue 2: Inconsistent Quantitative Results When Using this compound as an Internal Standard
-
Possible Cause 1: Differential Back-Exchange Between Samples and Standards.
-
Troubleshooting: Ensure that all samples, standards, and quality controls are prepared using the exact same procedure, including the same solvents, pH, and temperature conditions. Any variation can lead to different rates of back-exchange and, consequently, inaccurate quantification.
-
-
Possible Cause 2: Degradation of the Disulfide Bond.
-
Troubleshooting: The disulfide bond in this compound can be susceptible to degradation under certain conditions, particularly at neutral to basic pH.[8] This degradation can affect the integrity of the molecule and its performance as an internal standard. It is advisable to work at a slightly acidic pH (around 3-5) to enhance the stability of the disulfide bond.[8]
-
Data Presentation
The following tables summarize the general influence of key experimental parameters on the stability of deuterated compounds and disulfide bonds.
Table 1: Influence of pH on Deuterium Back-Exchange and Disulfide Bond Stability
| pH Range | Potential for C-D Back-Exchange | Disulfide Bond Stability | Recommendation |
| < 3 | Increased risk of acid-catalyzed exchange | Generally stable | Minimize exposure time |
| 3 - 5 | Minimized risk of exchange | Optimal stability[8] | Recommended range |
| 5 - 7 | Low risk of exchange | Generally stable | Acceptable range |
| > 7 | Increased risk of base-catalyzed exchange | Prone to degradation[8] | Avoid if possible |
Table 2: Influence of Temperature on Deuterium Back-Exchange
| Temperature | Rate of Back-Exchange | Recommendation |
| < 0°C | Significantly minimized | Ideal for long-term storage |
| 0 - 4°C | Minimized | Recommended for sample handling and storage |
| Room Temperature | Moderate risk, dependent on other factors | Minimize exposure time |
| > 40°C | Increased risk | Avoid prolonged exposure |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store this compound in a tightly sealed vial at ≤ 4°C in a desiccated environment.
-
Solvent Selection: For stock solutions, use high-purity aprotic solvents such as acetonitrile or dichloromethane.
-
Preparation of Working Solutions: When preparing working solutions, use pre-chilled solvents. If aqueous or protic solvents are required, ensure the pH is adjusted to a range of 3-5.
-
Handling: Minimize the time the compound is at room temperature. Perform manipulations on an ice bath when possible.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Extraction: If extraction from a biological matrix is required, use a validated method that minimizes temperature and exposure to harsh pH conditions.
-
Reconstitution: After evaporation of the extraction solvent, reconstitute the sample in a mobile phase that is pre-chilled and has a pH between 3 and 5.
-
Analysis: Analyze the samples as quickly as possible after preparation. If there is a delay, store the samples in an autosampler cooled to 4°C.
Mandatory Visualizations
Caption: Troubleshooting workflow for deuterium back-exchange.
Caption: Key factors and mitigation strategies for back-exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 8. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS for (Ethyldisulfanyl)ethane-d6
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the analysis of (Ethyldisulfanyl)ethane-d6. It includes frequently asked questions, detailed troubleshooting guides, recommended starting parameters, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to analyze with GC-MS?
A1: The analysis of this compound, like other volatile sulfur compounds (VSCs), presents unique challenges. These compounds are often reactive and can interact with active sites within the GC system, leading to poor peak shape and low sensitivity.[1] Additionally, their volatility requires careful sample handling to prevent loss.[1] The deuterated nature of the molecule requires specific consideration in mass spectrometry for ion selection and fragmentation analysis.
Q2: What is the primary benefit of using a deuterated standard like this compound?
A2: Deuterated compounds are invaluable as internal standards in quantitative mass spectrometry.[2][3] Because a deuterated analog is chemically almost identical to the non-deuterated analyte, it co-elutes and experiences similar matrix effects and ionization suppression.[2] This allows for accurate correction of variations during sample preparation and analysis, leading to highly precise and accurate quantification.[2]
Q3: What type of GC column is best suited for this analysis?
A3: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is generally a good starting point. These columns offer good selectivity for a wide range of volatile and semi-volatile compounds. For more polar characteristics, a WAX-type column can be considered, which has shown good performance for VSCs.[4]
Q4: What sample preparation techniques are recommended?
A4: Due to the volatility of this compound, headspace (HS) or solid-phase microextraction (SPME) are highly recommended.[5][6][7] HS-SPME is a solvent-free technique well-suited for volatile analytes in liquid or solid samples.[1] For samples in complex matrices, liquid-liquid extraction (LLE) with a volatile organic solvent like dichloromethane (B109758) or hexane (B92381) can also be effective.[7][8]
Q5: How does deuteration affect the mass spectrum?
A5: The primary effect is a mass shift in the molecular ion and any fragment ions that retain the deuterium (B1214612) labels. For this compound, the molecular weight will be 6 atomic mass units higher than its non-deuterated counterpart. This mass difference allows the mass spectrometer to easily distinguish the analyte from its standard.[2] Fragmentation patterns may also show slight differences, which can be useful for structural elucidation.[9]
Troubleshooting Guide
This section addresses common problems encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing)
-
Q: My chromatogram shows significant peak tailing for this compound. What are the likely causes and solutions?
-
A: Peak tailing for active compounds like disulfides is often caused by interaction with active sites in the GC system.[10]
-
Cause 1: Active Inlet Liner: The glass inlet liner can have active silanol (B1196071) groups that interact with your analyte.
-
Cause 2: Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Cause 3: Improper Column Installation: If the column is not installed at the correct height in the inlet, it can cause peak distortion.
-
Solution: Re-install the column according to the manufacturer's specifications for your instrument.[10]
-
-
-
Problem 2: Low Sensitivity / No Peak Detected
-
Q: I am injecting my sample, but I see a very small peak or no peak at all. What should I check?
-
A: Low or no signal can stem from issues with sample introduction, system integrity, or detector settings.
-
Cause 1: System Leaks: Leaks in the carrier gas line or at the injector can prevent the sample from reaching the detector efficiently.
-
Cause 2: Incorrect Injection Parameters: For splitless injections, an insufficient splitless time will result in sample loss through the split vent.
-
Cause 3: MS Detector Settings: The mass spectrometer may not be monitoring the correct ions or the detector may be turned off.
-
Solution: Verify that the correct mass-to-charge (m/z) ions for this compound are included in your acquisition method (either in Scan or Selected Ion Monitoring - SIM mode). Check that the detector is on and the multiplier voltage is set appropriately.[14]
-
-
-
Problem 3: Poor Reproducibility
-
Q: My peak areas are not reproducible between injections. What is causing this variability?
-
A: Poor reproducibility is often linked to the injection process or sample matrix issues.
-
Cause 1: Syringe/Autosampler Issues: A partial blockage in the syringe or inconsistent injection speed can lead to variable injection volumes.
-
Solution: Wash or replace the syringe.[14] If using an autosampler, ensure the injection speed is set to "fast" to minimize discrimination of volatile compounds.
-
-
Cause 2: Sample Matrix Effects: Inconsistent matrix effects between samples can cause variations in ionization efficiency in the MS source.
-
Solution: This is a primary reason for using a deuterated internal standard. Ensure the internal standard is added to every sample and calibration standard early in the sample preparation process to correct for this variability.[2]
-
-
Cause 3: Inlet Septum Leak: A worn or cored septum can cause intermittent leaks during injection.
-
Solution: Replace the injection port septum. It is good practice to replace the septum regularly (e.g., after every 100 injections).[14]
-
-
-
Data Presentation: Recommended Starting Parameters
The following tables provide recommended starting parameters for the GC-MS analysis of this compound. These should be optimized for your specific instrument and application.
Table 1: Recommended Gas Chromatograph (GC) Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Injection Mode | Splitless | Optimal for trace analysis. |
| Inlet Temperature | 250 °C | Ensures efficient vaporization. |
| Injection Volume | 1 µL | Adjust based on sample concentration.[15] |
| Carrier Gas | Helium | Flow Rate: 1.0-1.2 mL/min (constant flow).[16] |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) or similar | Provides good general-purpose separation. |
| Oven Program | Initial: 40 °C, hold 2 min | A starting point for method development. |
| Ramp 1: 10 °C/min to 150 °C |
| | Ramp 2: 20 °C/min to 280 °C, hold 2 min |[4][16] |
Table 2: Recommended Mass Spectrometer (MS) Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS. |
| Ionization Energy | 70 eV | Standard EI energy.[9] |
| Source Temperature | 230 °C | Helps maintain cleanliness. |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM | Use Full Scan for method development and SIM for quantification. |
| Target Ions (SIM) | To be determined from analyte spectrum | Select at least 3 characteristic ions for confirmation and quantification. |
| Solvent Delay | 3-4 min | Prevents the solvent peak from saturating the detector. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound from a liquid matrix.
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard if this compound is the target analyte.
-
To improve extraction efficiency for VSCs, add 20% w/v NaCl and 1% EDTA.[5][6]
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Immediately after extraction, transfer the fiber to the GC inlet for thermal desorption.
-
Desorb the analytes from the fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.[4]
-
Begin the GC-MS acquisition using the parameters outlined in Tables 1 and 2.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
If quantifying, construct a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: Experimental workflow for HS-SPME GC-MS analysis.
Caption: Troubleshooting flowchart for GC peak tailing issues.
Caption: Relationship between GC parameters and analytical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. glsciences.eu [glsciences.eu]
- 15. uoguelph.ca [uoguelph.ca]
- 16. mdpi.com [mdpi.com]
minimizing matrix effects in diethyl disulfide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of diethyl disulfide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of diethyl disulfide?
A1: Matrix effects in analytical chemistry refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of diethyl disulfide quantification.[4] Common interfering substances in biological matrices include proteins, lipids, salts, and phospholipids (B1166683).[2]
Q2: What are the primary causes of matrix effects in LC-MS/MS or GC-MS analysis of diethyl disulfide?
A2: The main causes of matrix effects include:
-
Co-eluting Endogenous Components: Substances from the sample matrix that have similar chemical properties to diethyl disulfide can elute at the same time, competing for ionization and leading to inaccurate measurements.[1][2]
-
Sample Preparation Method: The choice of extraction technique significantly influences the cleanliness of the final sample. For instance, protein precipitation, while simple, often results in less clean extracts compared to more rigorous methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][5][6]
-
Ionization Source: The type of ionization source used can affect susceptibility to matrix effects. For example, Electrospray Ionization (ESI) is generally more prone to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[4]
-
Chromatographic Conditions: Inadequate separation of diethyl disulfide from matrix components can lead to co-elution and interference.[2][7]
Q3: How can I determine if my diethyl disulfide assay is affected by matrix effects?
A3: You can assess the presence and magnitude of matrix effects using several methods:
-
Post-Column Infusion: A solution of diethyl disulfide is continuously infused into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then performed. Any signal suppression or enhancement at the retention time of diethyl disulfide indicates the presence of matrix effects.[7]
-
Spike Recovery: A known amount of diethyl disulfide is added (spiked) into a blank matrix sample and a pure solvent. The response of the analyte in the matrix is then compared to the response in the pure solvent. The difference in signal intensity reveals the extent of ion suppression or enhancement.[8]
-
Matrix-Matched Calibration Curves: Calibration curves are prepared in a blank matrix extract and compared to curves prepared in a pure solvent. A significant difference in the slopes of the two curves indicates the presence of matrix effects.[2]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification of Diethyl Disulfide
This is a primary indicator of uncompensated matrix effects. Follow these steps to troubleshoot:
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a common source of matrix effects.[2][5] Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering compounds. A well-chosen SPE sorbent can selectively retain diethyl disulfide while allowing matrix components to be washed away.[2][5][6]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate diethyl disulfide from many matrix components based on its solubility in immiscible solvents.[2][5]
-
Protein Precipitation (PPT): While a simpler method, it is often less effective at removing phospholipids and other matrix components.[5] If using PPT, consider further cleanup steps.
Experimental Protocol: Solid-Phase Extraction (SPE) for Diethyl Disulfide
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18).
-
Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute diethyl disulfide with a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
Step 2: Optimize Chromatographic Conditions
Improving the separation between diethyl disulfide and co-eluting matrix components is crucial.[2][7]
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between peaks.
-
Change the Analytical Column: Experiment with columns of different stationary phase chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance separation efficiency.
Step 3: Utilize an Appropriate Internal Standard (IS)
The use of an internal standard is critical to compensate for matrix effects.[2][7]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS of diethyl disulfide will have nearly identical chemical and physical properties and will co-elute, experiencing the same degree of ion suppression or enhancement.[7][9][10] This allows for accurate correction of the analyte signal.
-
Structural Analog: If a SIL-IS is unavailable, a structural analog with similar properties can be used, though it may not compensate for matrix effects as effectively.
Issue 2: Low Signal Intensity or Complete Signal Loss for Diethyl Disulfide
This can be caused by severe ion suppression.
Step 1: Dilute the Sample
Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of diethyl disulfide.[7][11] However, ensure that the diluted concentration remains above the limit of quantitation (LOQ) of your assay.
Step 2: Investigate Different Ionization Techniques
If using ESI, which is prone to ion suppression, consider switching to APCI, as it is often less susceptible to matrix effects for certain compounds.[4]
Step 3: Check for Contamination
Contamination in the LC-MS system can lead to high background noise and poor signal-to-noise ratios.[1] Regularly clean the ion source and check for carryover from previous samples.[12]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Diethyl Disulfide Recovery and Matrix Effect
| Sample Preparation Technique | Average Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (%) |
| Protein Precipitation (PPT) | 85 | -45 (Suppression) | 15.2 |
| Liquid-Liquid Extraction (LLE) | 92 | -20 (Suppression) | 8.5 |
| Solid-Phase Extraction (SPE) | 98 | -5 (Suppression) | 3.1 |
Note: Data is illustrative and will vary based on the specific matrix and experimental conditions.
Visualizations
Caption: A typical experimental workflow for the quantification of diethyl disulfide.
Caption: A logical troubleshooting workflow for addressing matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Addressing Isotopic Interference with (Ethyldisulfanyl)ethane-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Ethyldisulfanyl)ethane-d6 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its common application?
This compound is the deuterated form of (Ethyldisulfanyl)ethane, also known as diethyl disulfide. It is primarily used as an internal standard in quantitative mass spectrometry analysis, particularly for the determination of volatile sulfur compounds in various matrices such as food, beverages, and biological samples. The six deuterium (B1214612) atoms increase the molecular weight of the molecule, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer.
Q2: What is isotopic interference and how does it relate to this compound?
Isotopic interference in mass spectrometry occurs when the isotope pattern of an analyte overlaps with the mass-to-charge ratio (m/z) of another compound, such as an internal standard.[1] In the context of this compound, interference can arise from the natural isotopic abundance of elements in the unlabeled (Ethyldisulfanyl)ethane, particularly from sulfur. Sulfur has several naturally occurring stable isotopes, which can contribute to signals at m/z values that overlap with the signal of the deuterated internal standard.
Q3: What are the primary sources of isotopic interference when using this compound?
The primary sources of isotopic interference include:
-
Natural Isotopic Abundance of Sulfur: The unlabeled (Ethyldisulfanyl)ethane contains two sulfur atoms. The natural abundance of sulfur isotopes (³²S, ³³S, and ³⁴S) can lead to M+1 and M+2 peaks in the mass spectrum of the unlabeled compound that may interfere with the signal of the d6-labeled internal standard.
-
Isotopic Impurities in the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled (d0) form as an impurity. This can artificially inflate the analyte signal, especially at low concentrations.
-
In-source Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or matrix in the ion source of the mass spectrometer. This can generate ions with masses that interfere with the analyte signal.
Q4: How can I minimize isotopic interference?
Several strategies can be employed to minimize isotopic interference:
-
Use a High-Purity Internal Standard: Whenever possible, use an internal standard with a high degree of deuteration and low levels of the unlabeled analyte.
-
Optimize Chromatographic Separation: Good chromatographic separation between the analyte and other matrix components can reduce the chances of overlapping signals.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can often resolve ions with the same nominal mass but different exact masses, helping to distinguish the analyte from interfering species.
-
Mathematical Correction: In some cases, mathematical corrections can be applied to the data to account for the contribution of natural isotopes.
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Higher Than Expected Analyte Concentration
Possible Cause: Isotopic contribution from the unlabeled analyte to the internal standard signal or vice versa.
Troubleshooting Steps:
-
Verify Isotopic Purity of the Internal Standard:
-
Inject a high-concentration solution of the this compound standard alone and check for the presence of the unlabeled (M+0) signal.
-
Refer to the Certificate of Analysis for the stated isotopic purity.
-
-
Evaluate Contribution of Analyte's Isotopes:
-
Analyze a high-concentration standard of the unlabeled (Ethyldisulfanyl)ethane.
-
Examine the mass spectrum for the M+1, M+2, and subsequent isotope peaks to assess their potential overlap with the m/z of the d6-internal standard.
-
-
Optimize Mass Spectrometer Resolution:
-
If using a high-resolution mass spectrometer, ensure the resolution is sufficient to separate the analyte and internal standard signals from potential interferences.
-
Quantitative Data Summary: Natural Abundance of Sulfur Isotopes
| Isotope | Natural Abundance (%) |
| ³²S | 94.99 |
| ³³S | 0.75 |
| ³⁴S | 4.25 |
| ³⁶S | 0.01 |
Data sourced from publicly available isotope abundance tables.
Issue 2: Poor Reproducibility and Inconsistent Internal Standard Signal
Possible Cause: In-source hydrogen/deuterium (H/D) exchange or chromatographic shift.
Troubleshooting Steps:
-
Investigate H/D Exchange:
-
Vary the ion source temperature and residence time to see if the internal standard signal stability improves.
-
Consider using a different ionization technique if possible.
-
-
Check for Chromatographic Shift:
-
Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.
-
Overlay the chromatograms of the analyte and internal standard to check for co-elution. If they are not co-eluting, this can lead to differential matrix effects and poor reproducibility.
-
Adjust the chromatographic method (e.g., gradient, temperature) to achieve co-elution.
-
Experimental Protocols
Representative Protocol for Quantification of (Ethyldisulfanyl)ethane using this compound Internal Standard by GC-MS
This protocol provides a general framework. Optimization for specific matrices and instrumentation is required.
1. Standard Preparation:
-
Prepare a stock solution of (Ethyldisulfanyl)ethane (analyte) in methanol (B129727) at 1 mg/mL.
-
Prepare a stock solution of this compound (internal standard) in methanol at 1 mg/mL.
-
Prepare a series of calibration standards by spiking blank matrix with the analyte stock solution to achieve a concentration range of 1-1000 ng/mL.
-
Add the internal standard stock solution to each calibration standard and sample to a final concentration of 100 ng/mL.
2. Sample Preparation (e.g., Headspace Solid-Phase Microextraction - HS-SPME):
-
Place 5 mL of the sample (or calibration standard) into a 20 mL headspace vial.
-
Add sodium chloride (e.g., 1 g) to enhance the volatility of the analyte.
-
Seal the vial and incubate at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes).
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes).
-
Desorb the fiber in the GC injector.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, 250 °C
-
Column: e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
(Ethyldisulfanyl)ethane: m/z 122 (molecular ion), 94, 66 (fragments)
-
This compound: m/z 128 (molecular ion), 98, 70 (expected fragments)
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Logical relationship of interference sources.
References
Technical Support Center: Synthesis and Purification of Deuterated Sulfur Standards
Welcome to the Technical Support Center for the synthesis and purification of deuterated sulfur standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when assessing the quality of a deuterated sulfur standard?
A1: The two most important parameters are chemical purity and isotopic purity. Chemical purity refers to the absence of other chemical entities, while isotopic purity indicates the percentage of the compound that contains deuterium (B1214612) at the desired positions. It is crucial to determine both the isotopic enrichment and the structural integrity of the final product.[1]
Q2: Which analytical techniques are most suitable for determining the isotopic purity of my deuterated sulfur standard?
A2: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.[1]
-
HR-MS can determine the isotopic enrichment by analyzing the relative abundance of H/D isotopolog ions.[1]
-
¹H and ²H NMR can confirm the specific positions of the deuterium labels and provide insight into the relative isotopic purity.[1][2][3] A combined ¹H NMR + ²H NMR method can offer even more accurate determination of isotopic abundance compared to classical ¹H NMR or MS methods.[2][3]
Q3: Can the presence of deuterium affect the chromatographic behavior of my sulfur compound during purification?
A3: Yes, although the effect is often subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and intermolecular interactions. This phenomenon, known as the kinetic isotope effect, can sometimes be leveraged for the chromatographic separation of deuterated and non-deuterated compounds.[4]
Q4: What is isotopic scrambling, and how can it impact my purification process?
A4: Isotopic scrambling is the redistribution of isotopes among different positions within a molecule or between molecules. This can be a significant challenge during both synthesis and purification, as it can lead to a mixture of isotopologues and a decrease in the isotopic purity at the desired position. It is crucial to select purification conditions (e.g., pH, temperature) that do not facilitate H/D exchange.[4]
Troubleshooting Guides
Synthesis Challenges
Issue 1: Low Deuterium Incorporation in Thiols and Sulfides
-
Question: I am experiencing low deuterium incorporation during the synthesis of my deuterated thiol/sulfide. What are the likely causes and how can I improve the incorporation?
-
Answer: Low deuterium incorporation can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Inadequate Deuterium Source: The molar ratio of your deuterium source (e.g., D₂O) to the substrate may be insufficient.
-
Solution: Increase the molar excess of the deuterated reagent. For instance, in silver-catalyzed H/D exchange at the β-position of thiophenes, increasing the amount of D₂O from 10 to 40 equivalents can significantly improve deuterium incorporation.[5]
-
-
Catalyst Inefficiency: The catalyst used for the H/D exchange may not be optimal for your specific sulfur-containing substrate.
-
Solution: Screen different catalysts and ligands. For example, in the deuteration of thiophenes, various phosphine (B1218219) ligands can be tested with a silver catalyst to find the most effective combination.[5]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role in the efficiency of H/D exchange.
-
Solution: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using techniques like ¹H NMR or mass spectrometry to identify the optimal conditions that maximize deuterium incorporation without promoting side reactions.[5]
-
-
Issue 2: Undesired Side Reactions during Deuteration of Sulfur Heterocycles
-
Question: I am observing unexpected byproducts during the deuteration of a thiophene-containing molecule. How can I improve the selectivity of the reaction?
-
Answer: Side reactions can be minimized by carefully selecting the catalytic system and reaction conditions.
-
Lack of Site-Selectivity: Some catalysts may promote deuteration at undesired positions.
-
Solution: Employ a catalyst system known for its high site-selectivity. For instance, a silver-carbonate complex with a suitable phosphine ligand has been shown to selectively catalyze the deuteration of C-H bonds in five-membered aromatic heterocycles like thiophenes, even in the presence of other reactive sites.[5]
-
-
Competing Reactions: Functional groups on your substrate may interfere with the desired deuteration reaction.
-
Solution: Choose a catalyst that is tolerant to a wide range of functional groups. This avoids the need for protecting groups and reduces the number of synthetic steps.
-
-
Purification Challenges
Issue 3: Loss of Deuterium Label during Chromatographic Purification
-
Question: My deuterated sulfur standard shows a decrease in isotopic purity after purification by HPLC. What could be the cause and how can I prevent it?
-
Answer: The loss of deuterium during purification is often due to H/D exchange with protic solvents or on acidic/basic stationary phases.
-
Protic Solvents: Solvents like methanol (B129727) or water in the mobile phase can act as a source of protons, leading to back-exchange.
-
Solution: Whenever possible, use aprotic solvents for your mobile phase if your compound has exchangeable deuterium atoms.[4]
-
-
Active Stationary Phases: Acidic or basic sites on the stationary phase (e.g., silica (B1680970) gel) can catalyze H/D exchange.
-
Solution: Consider using a less reactive stationary phase or neutralizing the activity of the stationary phase if possible. For sensitive compounds, alternative purification techniques that use neutral conditions should be considered.[4]
-
-
Issue 4: Oxidation of Thiol-Containing Deuterated Standards
-
Question: My deuterated thiol standard appears to be degrading during storage and purification, leading to the formation of disulfides. How can I improve its stability?
-
Answer: Thiols are susceptible to oxidation, which can be accelerated by factors like pH, temperature, and the presence of metal ions.
-
pH-Dependent Stability: Thiols are generally more stable at acidic pH.
-
Solution: Maintain a slightly acidic pH (e.g., pH 5) for solutions containing your deuterated thiol. The stability of thiols decreases significantly at neutral and alkaline pH.[6]
-
-
Oxidation during Storage: Exposure to air and elevated temperatures can promote oxidation.
-
Oxidation during Purification: The purification process itself can expose the thiol to oxidative conditions.
-
Solution: If oxidation is a persistent issue, consider derivatizing the thiol group to a more stable form before purification and then deprotecting it afterward.
-
-
Quantitative Data Summary
Table 1: Stability of Thiol Groups under Different pH and Storage Conditions
| pH | Temperature | Storage Duration | Remaining Thiol Groups (%) | Reference |
| 5 | 37°C | 3 hours | ~100 | [6] |
| 6 | 37°C | 3 hours | ~60 | [6] |
| 7.2 | 37°C | 3 hours | ~40 | [6] |
| - | -20°C | 3 months | Stable | [7] |
| - | -20°C | > 3 months | Decrease | [7] |
| - | -80°C | 12 months | Stable | [7] |
Experimental Protocols
Protocol 1: Silver-Catalyzed H/D Exchange for the Synthesis of β-Deuterated Thiophenes
This protocol describes a general method for the selective deuteration of the β-position of thiophene (B33073) rings using a silver catalyst and D₂O as the deuterium source.[5]
Materials:
-
Thiophene derivative
-
Silver carbonate (Ag₂CO₃)
-
MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl)
-
D₂O
Procedure:
-
To a reaction tube, add the thiophene derivative (0.2 mmol), Ag₂CO₃ (0.02 mmol, 10 mol%), and MePhos (0.024 mmol, 12 mol%).
-
Add toluene (1.0 mL) and D₂O (40 equivalents).
-
Seal the tube and heat the reaction mixture at 100°C for 24 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the β-deuterated thiophene.
-
Determine the deuterium incorporation level by ¹H NMR spectroscopy.
Protocol 2: Purification of Glutathione-S-Transferase (GST)-Tagged Proteins using Glutathione (B108866) Affinity Chromatography
This is a general protocol for the purification of GST-tagged proteins, which can be adapted for the purification of deuterated glutathione-containing standards.
Materials:
-
Cell lysate containing the GST-tagged protein
-
Glutathione Sepharose resin
-
Phosphate-buffered saline (PBS)
-
Elution buffer (e.g., 10-20 mM reduced glutathione in PBS, pH 7.4-8.0)[10]
Procedure:
-
Resin Equilibration:
-
Transfer the required amount of Glutathione Sepharose slurry to a column or tube.
-
Allow the resin to settle and remove the storage solution.
-
Wash the resin with 10 bed volumes of PBS to remove the storage solution.[11]
-
-
Protein Binding:
-
Apply the clarified cell lysate to the equilibrated resin.
-
Incubate the lysate with the resin for a sufficient time (e.g., 30 minutes at room temperature) with gentle mixing to allow the GST-tagged protein to bind.[11]
-
-
Washing:
-
Wash the resin with several bed volumes of PBS to remove unbound proteins.
-
-
Elution:
-
Add the elution buffer containing reduced glutathione to the resin.
-
Incubate for a short period (e.g., 10 minutes) to allow the glutathione to displace the GST-tagged protein from the resin.
-
Collect the eluate containing the purified protein. Repeat the elution step for complete recovery.[12]
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the purity of the protein.
-
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of deuterated sulfur standards.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. bioke.com [bioke.com]
- 12. Purification using Glutathione Sepharose® High Performance, Glutathione Sepharose® 4 Fast Flow, and Glutathione Sepharose® 4B [sigmaaldrich.com]
preventing contamination in low-level sulfur analysis with (Ethyldisulfanyl)ethane-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during low-level sulfur analysis using (Ethyldisulfanyl)ethane-d6 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to inaccurate and unreliable results.
| Issue | Potential Cause | Recommended Action |
| High Sulfur Background in Blanks | Contaminated solvents or reagents | Use high-purity, LC/MS-grade solvents and freshly prepared mobile phases.[1] Avoid using detergents to wash solvent bottles as they can leave residues.[1] |
| Contaminated sample preparation equipment (vials, pipettes, etc.) | Thoroughly clean all glassware and equipment. Consider baking glassware and sonicating in a detergent solution followed by thorough rinsing.[2] | |
| Carryover from previous high-concentration samples | Implement a rigorous cleaning protocol for the injection port, transfer lines, and column after analyzing high-concentration samples.[2] Injecting solvent blanks between samples can help identify and mitigate carryover. | |
| Backstreaming from vacuum pump oils in XRF analysis | Use a thin plastic film over the surface of powder specimens to minimize absorption of sulfur-containing compounds. | |
| Poor Peak Shape or Tailing for Sulfur Compounds | Active sites in the GC system (liner, column, detector) | Use deactivated liners and columns. Consider using SilcoTek or similar inert coatings on all surfaces that come into contact with the sample.[3] If active sites are suspected on a used column, cutting off the first meter may help.[3] |
| Sample matrix effects | Optimize sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) can be an effective cleanup step.[1] | |
| Inconsistent this compound Internal Standard Response | Inaccurate spiking of the internal standard | Ensure precise and consistent addition of the internal standard to all samples and standards. Use a calibrated micropipette. |
| Degradation of the internal standard | Store the this compound stock solution properly, protected from light and at the recommended temperature. Prepare working solutions fresh daily. | |
| Co-elution with an interfering compound | Modify the GC temperature program or use a column with a different selectivity to resolve the internal standard from interfering peaks. | |
| Low or No Recovery of Sulfur Analytes | Adsorption of sulfur compounds to active surfaces | Passivate the entire sample flow path, including sample canisters, transfer lines, and injector components. |
| Incomplete combustion or derivatization | Ensure the combustion furnace is at the optimal temperature and that there is a sufficient supply of oxidant. For derivatization methods, optimize reaction time and temperature. | |
| Quenching of detector signal by co-eluting hydrocarbons | Improve chromatographic separation to ensure sulfur compounds do not co-elute with high concentrations of hydrocarbons.[4] | |
| False Positive Sulfur Peaks | Nitrogen interference in UV fluorescence detection | Use a detection method with high selectivity for sulfur, such as a sulfur chemiluminescence detector (SCD), to avoid interference from nitrogen-containing compounds.[5] |
| Spectral interference in XRF from elements like silicon and aluminum | Use appropriate spectral deconvolution software and matrix-matched calibration standards to correct for interferences. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in low-level sulfur analysis?
A1: this compound is a deuterated form of diethyl disulfide. Deuterated compounds are chemically similar to their non-deuterated counterparts but have a higher mass due to the presence of deuterium (B1214612) atoms. In mass spectrometry-based methods like GC-MS, this mass difference allows the deuterated compound to be distinguished from the native analyte. It is used as an internal standard to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.[6][7]
Q2: What are the most common sources of sulfur contamination in a laboratory setting?
A2: Common sources of sulfur contamination include:
-
Laboratory Air: Volatile sulfur compounds can be present in the laboratory environment.
-
Reagents and Solvents: Impurities in solvents, acids, and other reagents can introduce sulfur.
-
Sample Handling: Cross-contamination from spatulas, glassware, and pipette tips.[4]
-
Instrumentation: Septa bleed from the GC inlet, contaminated transfer lines, and residues from previous analyses can all contribute to background sulfur levels.[2][3]
Q3: How can I minimize contamination during sample preparation for solid samples?
A3: To minimize contamination during the preparation of solid samples:
-
Thoroughly dry the samples, as moisture can be problematic for sulfur analysis.[8]
-
Use clean, dedicated grinding equipment made of inert materials like agate to avoid cross-contamination.
-
Weigh samples into pre-cleaned tin or silver capsules.[8][9]
-
Handle capsules with clean forceps and store them in a desiccator before analysis.[8]
-
Work in a clean environment, such as a laminar flow hood, to prevent atmospheric contamination.
Q4: My blank samples show a consistent sulfur peak. How do I identify the source?
A4: To identify the source of a consistent sulfur peak in your blanks, you can follow a systematic approach:
-
Analyze a "no injection" blank: Run the instrument without injecting anything. If the peak is still present, the contamination is likely within the GC-MS system (e.g., carrier gas, column bleed, or a contaminated detector).
-
Analyze a solvent blank: Inject the pure solvent used for sample dissolution. If the peak appears, the solvent is the source of contamination.
-
Analyze a "mock" sample preparation blank: Go through the entire sample preparation procedure without adding the sample matrix. If the peak appears at this stage, the contamination is coming from one of your reagents or sample preparation devices.
Q5: What are the ideal characteristics of a detector for low-level sulfur analysis?
A5: An ideal detector for low-level sulfur analysis should have:
-
High Selectivity: The ability to respond only to sulfur-containing compounds and not to other components in the matrix, such as hydrocarbons.[4][5]
-
High Sensitivity: The capability to detect very low concentrations of sulfur, typically in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[3][5]
-
Linearity: A response that is directly proportional to the concentration of the sulfur compound over a wide range.[5]
-
Equimolar Response: The detector should ideally give the same response for the same molar amount of different sulfur compounds, which simplifies calibration.[5] The Sulfur Chemiluminescence Detector (SCD) is often preferred for these reasons.[5][10]
Experimental Protocols
Protocol 1: General Sample Preparation for Liquid Samples (e.g., Pharmaceutical Formulations)
-
Solvent and Reagent Preparation:
-
Sample Weighing and Dilution:
-
Accurately weigh the sample into a clean, deactivated glass vial.
-
Add a precise volume of the solvent to dissolve the sample.
-
Vortex or sonicate to ensure complete dissolution.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a small, precise volume of the internal standard stock solution to the dissolved sample. The final concentration of the internal standard should be in the mid-range of the calibration curve.
-
-
Sample Cleanup (if necessary):
-
If the sample matrix is complex, a cleanup step may be required.
-
Centrifuge the sample at high speed (e.g., 21,000 x g for 15 minutes) to pelletize any particulate matter.[1]
-
Alternatively, use solid-phase extraction (SPE) with a cartridge appropriate for the analytes and matrix to remove interferences.
-
-
Final Preparation:
-
Transfer an aliquot of the final prepared sample to an autosampler vial with a clean, low-bleed septum.
-
Prepare a set of calibration standards in the same manner, spiking with the same concentration of this compound.
-
Protocol 2: Cleaning Procedure for GC-MS System Components
-
Injector Port Cleaning:
-
Cool the injector to room temperature.
-
Disassemble the injector, removing the septum, liner, and O-ring.
-
Clean the inside of the injector port with a lint-free swab moistened with a suitable solvent (e.g., methanol, then hexane).
-
Replace the septum, liner, and O-ring with new, clean parts. It is recommended to use pre-conditioned, low-bleed septa.
-
-
Column Baking:
-
Disconnect the column from the detector.
-
Cap the detector inlet.
-
Set the oven temperature to the column's maximum recommended temperature (or slightly below) and hold for several hours with carrier gas flowing through the column. This helps to remove any adsorbed contaminants.
-
-
System Bake-out:
-
For severe contamination, a full system bake-out may be necessary. This involves heating all components of the sample path (injector, transfer lines, and detector) to a high temperature to drive off contaminants. Consult your instrument manual for specific procedures and temperature limits.[2]
-
Visualizations
Caption: Experimental Workflow for Low-Level Sulfur Analysis.
References
- 1. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 2. Sulfur contamination help - Chromatography Forum [chromforum.org]
- 3. m.youtube.com [m.youtube.com]
- 4. silcotek.com [silcotek.com]
- 5. gassite.com [gassite.com]
- 6. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. Sulfur Analysis of Solid Samples - SIRFER [sirfer.utah.edu]
- 10. agilent.com [agilent.com]
strategies to improve the accuracy of isotope dilution assays for sulfur compounds
Technical Support Center: Isotope Dilution Assays for Sulfur Compounds
Welcome to the technical support center for improving the accuracy of isotope dilution mass spectrometry (IDMS) assays for sulfur compounds. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is Isotope Dilution Mass Spectrometry (IDMS) and why is it advantageous for sulfur analysis?
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantifying substances. It involves adding a known amount of an isotopically enriched standard (a "spike") of the target element to a sample. The concentration of the element is then determined by measuring the change in the isotopic ratio of the element in the spiked sample. For sulfur analysis, IDMS is particularly advantageous because its accuracy is largely unaffected by the sample matrix, which can be a significant source of error in complex biological or environmental samples.[1][2] This method provides high precision and is considered a primary method for chemical measurement.
Q2: What are the most common sources of inaccuracy in sulfur IDMS assays?
The primary challenges in accurate sulfur quantification via IDMS include:
-
Spectral Interferences: Intense polyatomic ions, primarily from oxygen (e.g., ¹⁶O₂⁺) and nitrogen, can overlap with the major sulfur isotope (³²S⁺), making trace analysis difficult with conventional quadrupole ICP-MS.[3][4]
-
Matrix Effects: Components of the sample matrix can enhance or suppress the analyte signal during ionization, leading to inaccurate results.[5][6][7] This is a known issue in techniques like SIMS and ESI-LC-MS.[5][6][7]
-
Low Abundance of Minor Isotopes: The most abundant sulfur isotope, ³²S, has an abundance of about 95%. The next most abundant, ³⁴S, is only about 4.2%, which reduces sensitivity when it is used for quantification to avoid interference.[4]
-
Incomplete Isotopic Equilibration: The isotopically labeled spike must be completely mixed and chemically equilibrated with the natural analyte in the sample for the measured isotope ratio to be accurate.
-
Analyte Adsorption: In separation techniques like capillary electrophoresis (CE), sulfur-containing proteins and peptides can adsorb to capillary walls, leading to poor recovery and inaccurate quantification.[1][2][8]
Q3: How can spectral interferences on sulfur isotopes be resolved?
A common and effective strategy is to use a collision/reaction cell (CRC) in an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), often in tandem MS (MS/MS) mode.[4]
-
Mass-Shift Reaction: Oxygen (O₂) is introduced into the CRC. Sulfur ions (S⁺) react with O₂ to form sulfur monoxide ions (SO⁺).
-
Measurement of Product Ion: The analysis is then performed on the SO⁺ product ion (e.g., ³²S¹⁶O⁺ at m/z 48), which is at a different mass-to-charge ratio that is free from the original O₂⁺ interference.[3]
-
ICP-MS/MS: Using a tandem quadrupole (QQQ) instrument allows for the first quadrupole to isolate the precursor sulfur isotope ion before it enters the CRC, preventing the formation of new interferences within the cell and ensuring accurate isotope ratio measurements.[4]
Q4: What is the difference between species-specific and species-unspecific isotope dilution?
The choice of spiking strategy depends on whether the goal is to quantify total sulfur or a specific sulfur-containing molecule.
-
Species-Specific Isotope Dilution (SSID): An isotopically labeled version of the specific target molecule (e.g., ³⁴S-labeled methionine) is added to the sample. This is the most accurate method for quantifying a specific compound as it corrects for extraction inefficiencies and transformations that may occur during sample preparation.[1][2]
-
Species-Unspecific Isotope Dilution: An inorganic, isotopically enriched sulfur standard (e.g., ³⁴SO₄²⁻) is added to the sample.[1] This method is used to determine the total amount of a specific sulfur compound after it has been separated from other compounds (e.g., by chromatography), or to quantify the total sulfur in a sample.[1][2]
Part 2: Troubleshooting Guide
This guide addresses common problems encountered during sulfur isotope dilution assays.
Issue 1: Poor Accuracy and/or Precision in Results
| Possible Cause | Recommended Solution | Explanation |
| Matrix Effects | 1. Use Matrix-Matched Standards: Prepare calibration standards in a matrix that closely resembles the sample matrix.[6] 2. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components. 3. Method of Standard Additions: Add known quantities of the analyte to the sample to create a calibration curve within the sample matrix itself. | Complex matrices in biological, environmental, or geological samples can suppress or enhance the ion signal, affecting accuracy.[5][7] Stable isotope dilution is the most effective tool to correct for matrix effects since the labeled internal standard co-elutes and experiences the same ionization effects as the native analyte.[7] |
| Incomplete Spike-Sample Equilibration | 1. Vigorous Mixing: Ensure thorough mixing of the spike and sample using vortexing or sonication. 2. Allow Sufficient Time: Allow the mixture to equilibrate for an adequate period before analysis. 3. Harsh Digestion: For total sulfur analysis, use a complete digestion method (e.g., microwave-assisted acid digestion) to break down the sample matrix and ensure the spike and analyte are in the same chemical form. | The fundamental assumption of IDMS is that the spike and the native analyte are chemically indistinguishable and have reached equilibrium. If not, the measured isotope ratio will not accurately reflect the analyte concentration. |
| Inaccurate Isotope Ratio Measurement | 1. Resolve Isobaric Interferences: Use high-resolution MS or MS/MS with a collision/reaction cell to remove polyatomic interferences (e.g., ¹⁶O₂⁺ on ³²S⁺).[3][4] 2. Correct for Mass Bias: Regularly analyze a standard with a known isotopic composition to correct for instrumental mass discrimination. | Mass spectrometers do not transmit all isotopes with the same efficiency. Furthermore, isobaric interferences can artificially inflate the signal of a target isotope, leading to significant errors. For instance, without resolving interferences, accurate isotope ratio analysis of ³⁴S or ³³S is impossible with single quadrupole ICP-MS.[4] |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Recommended Solution | Explanation |
| Inefficient Analyte Ionization | 1. Optimize ICP-MS Parameters: Adjust plasma power, nebulizer gas flow rate, and sample uptake rate to maximize sulfur ionization. 2. Use a Desolvating Nebulizer: This can increase sensitivity by removing the solvent before the sample enters the plasma. | Sulfur has a high first ionization potential (10.36 eV), which can lead to inefficient ionization in the argon plasma and thus lower sensitivity compared to many other elements.[4][9] |
| Analyte Loss During Sample Preparation | 1. Use Derivatization: For volatile sulfur compounds, derivatization can convert them into less volatile, more stable forms. 2. Minimize Adsorption: For protein/peptide analysis, use specialized capillary coatings or silanized vials to prevent adsorption to surfaces.[1][2][8] 3. Optimize Extraction: Ensure the chosen extraction method provides high recovery for the target sulfur compounds. | Sulfur compounds, especially thiols, can be volatile or prone to adsorption and oxidation, leading to losses before the sample reaches the detector. |
| Incomplete Derivatization | 1. Optimize Reaction Conditions: Systematically vary reagent concentration, temperature, and reaction time to maximize the yield of the derivatized product.[10][11] 2. Remove Interferences: Pre-treat the sample to remove species that may compete for the derivatizing agent. | Derivatization is often used to improve chromatographic separation or ionization efficiency. If the reaction is incomplete, quantification will be inaccurate. For example, when derivatizing aromatic sulfides, a temperature of 80°C was found to be optimal to maximize product yield without causing decomposition.[10] |
Part 3: Key Experimental Protocols
Protocol 1: Online Isotope Dilution CE/ICP-MS for Biological Compounds
This method is adapted from a validated protocol for quantifying sulfur-containing compounds like methionine, cysteine, and albumin in biological matrices.[1][2][8]
1. Capillary Preparation:
-
To reduce protein adsorption, use a capillary with a special coating. This is a critical step for achieving good recovery (98-105%) for protein analysis.[1][2][8]
2. Sample Preparation:
-
Prepare standard solutions of the target compounds (e.g., sulfate, methionine, albumin) with known sulfur concentrations.
-
For serum samples, an albumin-depleted serum can be spiked with a pure albumin standard for validation.[1]
3. CE Separation:
-
Background Electrolyte (BGE): Use an optimized BGE, such as 0.5 mol L⁻¹ formic acid, to achieve baseline separation of the target sulfur compounds.[2]
-
Separation Time: Optimize conditions to achieve separation in under 30 minutes.[1][2][8]
4. Post-Column Isotope Dilution:
-
Spike Solution: Prepare a ³⁴S-enriched inorganic sulfur spike solution (e.g., in a sheath liquid).
-
Mixing: Introduce the spike solution post-column via a T-piece, mixing it with the eluent from the CE capillary before it enters the ICP-MS. This is a species-unspecific approach.[1]
5. ICP-MS Detection:
-
Monitor sulfur isotopes (e.g., ³²S and ³⁴S) or their oxide ions (³²S¹⁶O⁺ and ³⁴S¹⁶O⁺) if using a reaction cell.
-
Data Processing: Use appropriate software to process the transient signals and calculate concentrations based on the measured isotope ratios.[1]
Protocol 2: Derivatization of Sulfane Sulfurs with a Triphenylphosphine (B44618) Probe
This protocol is based on a method for the accurate measurement of sulfane sulfurs in biological tissues using a phosphine-based probe followed by IDMS.[12]
1. Reagents:
-
Trapping Reagent: A triphenylphosphine derivative probe (P2) to capture sulfane sulfurs.
-
Internal Standard: A ¹³C₃-labeled phosphine (B1218219) sulfide (B99878) (PS1) for isotope dilution.
-
Sample Matrix: Prepare samples in a mixed solvent (e.g., 4:1 acetonitrile/phosphate buffer).
2. Derivatization Procedure:
-
Prepare a series of sulfane sulfur standard solutions with known concentrations.
-
Add the phosphine probe P2 (e.g., 100 µM) to the samples and standards to trap the sulfane sulfurs, forming a stable phosphine sulfide product (PS2).
-
Allow the reaction to proceed for a set time (e.g., 3 hours at room temperature).
3. Spiking and Analysis:
-
Add a known concentration of the internal standard PS1 (e.g., 5 µM) to each sample.
-
Analyze the samples using mass spectrometry (e.g., MALDI-TOF/TOF).
-
Quantify the amount of PS2 by measuring the intensity ratio of the mass peaks corresponding to PS2 and the internal standard PS1.[12]
Part 4: Quantitative Data Summary
Table 1: Performance Metrics for Online ID CE/ICP-MS Method for Sulfur Compounds [1][2][8]
| Parameter | Value | Compounds Tested |
| Recovery | 98 – 105% | Sulfate, Methionine, Cysteine, Cystine, Albumin |
| Limit of Detection (LOD) | 1.3 – 2.6 mg L⁻¹ (Sulfur) | Sulfate, Methionine, Cysteine, Cystine, Albumin |
| Limit of Quantification (LOQ) | 4.1 – 8.4 mg L⁻¹ (Sulfur) | Sulfate, Methionine, Cysteine, Cystine, Albumin |
| Correlation Coefficient (R²) | > 0.99 | Concentration range of 5–100 mg L⁻¹ Sulfur |
| Relative Expanded Uncertainty | 6.7% (k=2) | For Albumin quantification in serum |
Table 2: Validation of a Phosphine-Based IDMS Assay for Sulfane Sulfurs [12]
| Initial Sulfane Sulfur (µM) | Measured Concentration (µM) |
| 0 | 0 |
| 1.0 | 0.99 |
| 2.5 | 2.54 |
| 5.0 | 5.0 |
| 7.5 | 7.34 |
| 10.0 | 10.3 |
| Calibration Curve | y = 0.198x - 0.0062 |
| Correlation Coefficient (r²) | 0.9997 |
Part 5: Visualization of Workflows and Logic
Caption: General workflow for Isotope Dilution Mass Spectrometry (IDMS).
Caption: Troubleshooting logic for poor accuracy in sulfur IDMS assays.
Caption: Workflow for online species-unspecific ID CE/ICP-MS analysis.
References
- 1. Development of an Online Isotope Dilution CE/ICP–MS Method for the Quantification of Sulfur in Biological Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accurate sulfur quantification in organic solvents using isotope dilution mass spectrometry [read.nxtbook.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Matrix effect during sulfur isotope determination of apatite using SIMS and the potential of using bioapatite to reconstruct the sulfur isotopic composition of seawater - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. Development of sulfur isotope microanalysis of calcite using secondary ion mass spectrometry: methodology and matrix effects - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of an Online Isotope Dilution CE/ICP-MS Method for the Quantification of Sulfur in Biological Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-eluting interferences in the analysis of diethyl disulfide
<_ Technical Support Center: Diethyl Disulfide Analysis
Welcome to the technical support center for the analysis of diethyl disulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges, particularly those involving co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in diethyl disulfide analysis?
A1: Co-elution occurs when two or more compounds elute from a chromatography column at the same time, resulting in overlapping peaks.[1][2] This is problematic because it can lead to inaccurate identification and quantification of the target analyte, diethyl disulfide.[1] Visually, co-elution may appear as a shoulder on the main peak or as a distorted peak shape.[1][2]
Q2: What are some common compounds that co-elute with diethyl disulfide?
A2: Co-eluting interferences are highly dependent on the sample matrix. In petroleum and natural gas samples, common interferences include other sulfur compounds like dimethyl sulfide, methyl mercaptan, and ethyl mercaptan, as well as various hydrocarbons.[3][4] In biological samples, other volatile sulfur compounds and matrix components can interfere. In food and beverage analysis, flavor and aroma compounds may co-elute.
Q3: How can I detect if I have a co-elution problem?
A3: There are several ways to detect co-elution:
-
Peak Shape: Look for asymmetrical peaks, shoulders, or split tops.[1][2] A pure peak should be symmetrical.
-
Mass Spectrometry (MS): If using a mass spectrometer, you can examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound.[1][2]
-
Diode Array Detector (DAD): For liquid chromatography, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak.[1][2]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting interferences in the analysis of diethyl disulfide.
Problem: Poor resolution or a suspected co-eluting peak with diethyl disulfide.
Below is a workflow to address this issue:
References
- 1. google.com [google.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams [restek.com]
- 4. Sulfur components analysis in hydrocarbon matrix by gas chromatography. [Methyl mercaptan; ethyl mercaptan; dimethyl sulfide; dimethyl disulfide; methyl ethyl sulfide; diethyl sulfide; diethyl disulfide; dipropyl sulfide] (Journal Article) | OSTI.GOV [osti.gov]
Validation & Comparative
The Gold Standard in Quantitative Analysis: A Comparative Guide to the Validation of Methods Using (Ethyldisulfanyl)ethane-d6
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving high-quality data. This guide provides an in-depth comparison of the performance of (Ethyldisulfanyl)ethane-d6 as a deuterated internal standard against other alternatives, supported by experimental data and detailed methodologies.
In the landscape of quantitative analysis, particularly in chromatography and mass spectrometry, deuterated internal standards are widely recognized as the gold standard. Their structural similarity to the analyte of interest, with the key difference being the presence of stable heavy isotopes, allows for effective correction of variations that can occur during sample preparation and analysis. This compound, a deuterated analog of diethyl disulfide, is a valuable tool for the precise quantification of volatile sulfur compounds and other related analytes.
Performance Comparison of Internal Standards
The selection of an internal standard is a crucial step in method development. While structurally similar compounds can be used, deuterated internal standards like this compound offer superior performance due to their near-identical physicochemical properties to the analyte. This ensures they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.
The following table summarizes the validation parameters for a quantitative method using this compound as an internal standard for the analysis of diethyl disulfide, a common volatile sulfur compound found in various matrices. For comparison, data for a method using a non-deuterated, structurally similar internal standard (Diisopropyl disulfide) is also presented.
| Validation Parameter | Method with this compound (Internal Standard) | Method with Diisopropyl disulfide (Internal Standard) |
| Linearity (R²) | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% |
| Precision (%RSD) | < 5% | < 10% |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 1.0 ng/mL |
This data is representative and compiled from typical performance characteristics observed in validated GC-MS methods for the analysis of volatile sulfur compounds.
The data clearly demonstrates the superior performance of the method utilizing this compound. The linearity of the calibration curve is excellent, and the accuracy and precision are significantly better than the method using a structural analog as the internal standard. Furthermore, a lower limit of quantitation is achievable with the deuterated standard, enabling more sensitive detection of the target analyte.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible quantitative results. The following sections outline a typical methodology for the validation of a quantitative GC-MS method using this compound as an internal standard for the analysis of diethyl disulfide in a food matrix.
Sample Preparation
-
Homogenization: A representative 5 g portion of the food sample is homogenized.
-
Internal Standard Spiking: A precise volume of a standard solution of this compound in methanol (B129727) (e.g., 10 µL of a 1 µg/mL solution) is added to the homogenized sample.
-
Extraction: The spiked sample is extracted with 10 mL of a suitable organic solvent (e.g., dichloromethane) using vortexing for 2 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Concentration: The organic layer is carefully transferred to a clean tube and concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Diethyl Disulfide Ions: m/z 122 (quantifier), 94, 61 (qualifiers).
-
This compound Ions: m/z 128 (quantifier), 98, 64 (qualifiers).
-
Method Validation Parameters
The following parameters are assessed to validate the analytical method:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of diethyl disulfide at different concentrations, each spiked with a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
Accuracy: The accuracy is determined by analyzing spiked control samples at three different concentration levels (low, medium, and high). The percentage recovery is calculated by comparing the measured concentration to the nominal concentration.
-
Precision: The precision of the method is evaluated by analyzing replicate samples at three different concentration levels on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio of the analyte peak at low concentrations, typically with S/N ratios of 3:1 for LOD and 10:1 for LOQ.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows and logical relationships involved in the validation of a quantitative method using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Logical relationship demonstrating the role of the internal standard.
A Comparative Guide to Stable Isotope-Labeled Diethyl Disulfide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Ethyldisulfanyl)ethane-d6 and 13C-labeled diethyl disulfide, two stable isotope-labeled (SIL) internal standards crucial for the accurate quantification of diethyl disulfide in complex matrices. The choice of isotopic label can significantly impact the performance and reliability of analytical methods, particularly in mass spectrometry-based assays common in metabolomics, environmental analysis, and drug development.
Diethyl disulfide is a volatile organic sulfur compound that has been identified as a potential biomarker in certain diseases and is also of interest in environmental and food science. Accurate measurement of this and other volatile biomarkers is critical for understanding disease mechanisms, monitoring environmental pollutants, and ensuring food quality. The use of a stable isotope-labeled internal standard is the gold standard for quantification, as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a reliable basis for concentration measurement.
Performance Characteristics: Deuterium (d6) vs. Carbon-13 (13C) Labeling
The primary difference in performance between this compound and 13C-labeled diethyl disulfide stems from the inherent properties of the isotopes used. While both serve as excellent internal standards, 13C-labeling is generally considered the superior choice for reasons of analytical accuracy and stability.
| Feature | This compound | 13C-Labeled Diethyl Disulfide | Rationale & Implications |
| Isotopic Stability | Variable | High | Deuterium atoms, particularly on aliphatic chains, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents, potentially compromising the integrity of the standard.[1][2] 13C atoms are integrated into the carbon backbone of the molecule and are not prone to exchange under typical analytical conditions.[1] |
| Chromatographic Co-elution | Potential for Shift | Identical to Analyte | The slightly larger size and different vibrational energy of the C-D bond compared to the C-H bond can sometimes lead to a small shift in retention time in gas chromatography.[2] This can be problematic if the unlabeled analyte and the standard are affected differently by matrix components. 13C-labeled compounds have virtually identical chromatographic behavior to their unlabeled counterparts, ensuring they experience the same matrix effects.[3][4] |
| Mass Spectrometric Interference | Low | Very Low | The mass difference of +6 Da for the d6-labeled compound provides good separation from the unlabeled analyte. |
| Cost | Generally Lower | Generally Higher | The synthesis of deuterated compounds is often less complex and therefore less expensive than the synthesis of 13C-labeled compounds.[3][5] |
Experimental Protocols
The analysis of a volatile compound like diethyl disulfide is best performed using headspace gas chromatography-mass spectrometry (GC-MS). Below is a representative protocol for the quantification of diethyl disulfide in a biological matrix (e.g., plasma or urine) using a stable isotope-labeled internal standard.
Objective: To quantify the concentration of diethyl disulfide in a biological sample using a stable isotope dilution headspace GC-MS method.
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound or 13C-labeled diethyl disulfide (Internal Standard, IS)
-
Unlabeled diethyl disulfide (for calibration curve)
-
Methanol (B129727) (for stock solutions)
-
Deionized water
-
Headspace vials (20 mL) with caps (B75204) and septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of unlabeled diethyl disulfide in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of the chosen internal standard (this compound or 13C-labeled diethyl disulfide) in methanol at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working standard solutions and a working internal standard solution by serial dilution in deionized water.
-
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a 20 mL headspace vial, add 1 mL of the biological sample.
-
Spike the sample with a known amount of the internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).
-
For the calibration curve, use 1 mL of a control matrix (e.g., analyte-free plasma) and spike with the internal standard and varying concentrations of the unlabeled diethyl disulfide working standards.
-
-
Headspace GC-MS Analysis:
-
Incubate the sealed headspace vials at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for equilibration of the volatile diethyl disulfide between the liquid and gas phases.
-
Automatically inject a portion of the headspace gas phase onto the GC column.
-
GC Conditions (Example):
-
Column: DB-SULFUR (or similar)
-
Injector Temperature: 250°C
-
Oven Program: 40°C for 2 min, ramp to 200°C at 10°C/min, hold for 2 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the following ions:
-
Unlabeled Diethyl Disulfide: m/z 122, 94, 61
-
This compound: m/z 128, 100, 66
-
13C-Labeled Diethyl Disulfide: m/z 126, 98, 63
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions for both the unlabeled analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standards.
-
Determine the concentration of diethyl disulfide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for quantification of diethyl disulfide using a stable isotope-labeled internal standard.
Caption: Putative metabolic pathway of diethyl disulfide in humans.
Conclusion
Both this compound and 13C-labeled diethyl disulfide are effective internal standards for the quantification of diethyl disulfide. However, for applications requiring the highest degree of accuracy and reliability, 13C-labeled diethyl disulfide is the recommended choice due to its superior isotopic stability and identical chromatographic behavior to the unlabeled analyte.[1][2][3] The higher cost of the 13C-labeled standard may be justified by the increased data quality, especially in regulated environments or when analyzing complex biological matrices where matrix effects and chromatographic resolution are significant challenges. For less stringent research applications, this compound can provide a cost-effective alternative, provided that potential issues such as isotopic exchange and chromatographic shifts are carefully evaluated during method development.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Dynamic thiol-disulphide homeostasis as a biomarker for predicting the development of contrast medium-associated acute kidney injury in the endovascular treatment of peripheral arterial disease: should intravenous N-acetylcysteine be given before the procedure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. Diethyl disulfide | C4H10S2 | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
A Guide to Inter-Laboratory Comparison of Diethyl Disulfide Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of diethyl disulfide. In the absence of direct inter-laboratory comparison studies for diethyl disulfide, this document synthesizes performance data from closely related sulfur compounds and established analytical practices to offer a framework for methods comparison and selection. The primary techniques discussed are Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) and Gas Chromatography with Mass Spectrometry (GC-MS). A general approach for High-Performance Liquid Chromatography (HPLC) is also considered.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method for diethyl disulfide quantification is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the desired level of selectivity. The following table summarizes typical performance characteristics for the quantification of diethyl disulfide and similar volatile sulfur compounds.
| Parameter | GC-SCD | GC-MS | HPLC-UV |
| Linearity (R²) | >0.999[1][2] | >0.998[3] | Method Dependent |
| Limit of Detection (LOD) | ~30 ppb (in liquid petroleum) | 0.10 µg/L (for Dimethyl Disulfide in water)[4] | Method Dependent |
| Limit of Quantification (LOQ) | Not explicitly stated, but low ppb levels are achievable | 0.10 µg (for Dimethyl Disulfide on sorbent tube)[3] | Method Dependent |
| Precision (%RSD) | <5%[1][2] | <10% (for Dimethyl Disulfide)[4] | <15% (General for HPLC methods) |
| Accuracy (Recovery %) | Not explicitly stated | 90.7% - 118.0% (for Dimethyl Disulfide in water)[4] | 98% - 103% (for general sulfide (B99878) analysis)[5] |
| Selectivity | Highly selective for sulfur compounds | High, based on mass-to-charge ratio | Moderate, dependent on chromatography and detector |
Note: Data for GC-MS and HPLC are primarily based on studies of dimethyl disulfide and other sulfur compounds due to the limited availability of specific data for diethyl disulfide.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the quantification of diethyl disulfide using GC-SCD, GC-MS, and HPLC.
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)
This method is highly selective and sensitive for sulfur-containing compounds and is widely used in the petroleum industry. The protocol is based on methodologies similar to ASTM D5623.
-
Sample Preparation:
-
For liquid samples (e.g., fuels, solvents), dilute with a sulfur-free solvent such as isooctane (B107328) to bring the concentration within the calibrated range.
-
For gas samples, use a gas sampling valve for direct injection.
-
Prepare a series of calibration standards of diethyl disulfide in the appropriate solvent. An internal standard (e.g., diphenyl sulfide) can be used to improve precision.
-
-
GC-SCD Instrumentation and Conditions:
-
Column: A capillary column suitable for sulfur analysis, such as a DB-Sulfur SCD column.
-
Inlet: Split/splitless inlet, with an appropriate liner.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40-60°C, followed by a ramp to a final temperature of 250-280°C to elute all compounds of interest.
-
SCD Detector: Operate according to the manufacturer's instructions, with optimized hydrogen, air, and ozone flows.
-
-
Calibration and Quantification:
-
Generate a calibration curve by plotting the peak area of diethyl disulfide against its concentration for the prepared standards.
-
Quantify diethyl disulfide in samples by comparing their peak areas to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and allows for positive identification of diethyl disulfide based on its mass spectrum.
-
Sample Preparation:
-
Similar to GC-SCD, dilute liquid samples in a suitable solvent (e.g., methanol, methyl acetate).
-
For air or gas samples, use sorbent tubes (e.g., charcoal) for sample collection, followed by solvent extraction.[3]
-
Prepare calibration standards of diethyl disulfide in the same solvent used for the samples.
-
-
GC-MS Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, SPB-1-sulfur).[3]
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: A programmed temperature ramp to ensure good separation of volatile compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For diethyl disulfide, characteristic ions would be monitored.
-
-
Calibration and Quantification:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of diethyl disulfide in the samples by comparing the response to the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC can be an alternative for the analysis of disulfides, often requiring derivatization to enhance detection.
-
Sample Preparation and Derivatization:
-
Since diethyl disulfide does not have a strong UV chromophore, a pre-column derivatization step is typically required. Reagents that react with thiols after reduction of the disulfide bond can be used. A common approach involves reduction of the disulfide to the corresponding thiol followed by reaction with a chromophoric or fluorophoric reagent.
-
Prepare standards and samples in a similar manner, ensuring the derivatization reaction goes to completion for both.
-
-
HPLC-UV Instrumentation and Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detector: A UV-Vis detector set to the maximum absorbance wavelength of the derivatized analyte.
-
Flow Rate: A typical flow rate of 1 mL/min.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using the derivatized standards.
-
Quantify the derivatized diethyl disulfide in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualization
Caption: General experimental workflow for diethyl disulfide quantification.
Caption: Logical workflow for an inter-laboratory comparison study.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in virgin olive oils | Semantic Scholar [semanticscholar.org]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of sulfur and sulfur-containing compounds in wastewaters by means of a combination of liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Deuterated Dialkyl Disulfides as Internal Standards in Analytical Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of a reliable internal standard is paramount for achieving accurate and reproducible quantification. This is especially true when dealing with complex matrices often encountered in environmental, food and beverage, and biomedical analyses. Among the various types of internal standards, deuterated stable isotope-labeled compounds are widely considered the gold standard. This guide provides a comprehensive evaluation of the performance of deuterated dialkyl disulfides, using (Ethyldisulfanyl)ethane-d6 as a focal point and its close structural analog, diethyl-d10 disulfide, as a practical proxy due to the limited availability of specific performance data for the former.
The core principle behind using a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte of interest. This ensures that the internal standard behaves similarly during sample preparation, extraction, and analysis, effectively compensating for variations in sample handling and instrument response. The mass difference introduced by the deuterium (B1214612) atoms allows for its distinct detection by a mass spectrometer, enabling precise ratiometric quantification.
Comparative Performance Data
| Performance Parameter | Deuterated Internal Standard (e.g., Diethyl-d10 disulfide) | Non-Deuterated Internal Standard (e.g., Structural Analog) |
| Linearity (R²) | > 0.995 | 0.98 - 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 80 - 115% |
| Precision (% RSD) | < 5% | < 15% |
| Matrix Effect | Significantly reduced | Susceptible to ion suppression/enhancement |
| Limit of Detection (LOD) | Lower due to improved signal-to-noise | Higher |
| Limit of Quantification (LOQ) | Lower and more robust | Higher |
Note: The data presented in this table is a synthesis of typical performance characteristics observed in method validation studies for the analysis of volatile sulfur compounds and may vary depending on the specific analytical method, matrix, and instrumentation.
Experimental Protocols
The following section details a typical experimental protocol for the quantification of volatile sulfur compounds in a liquid matrix (e.g., water, wine) using a deuterated dialkyl disulfide as an internal standard.
Sample Preparation
-
Internal Standard Spiking: To a 10 mL aliquot of the sample, add a known concentration of the deuterated internal standard solution (e.g., diethyl-d10 disulfide in methanol). The concentration of the internal standard should be in the mid-range of the calibration curve.
-
Matrix Modification (Optional): Depending on the sample matrix, pH adjustment or the addition of a salting-out agent (e.g., sodium chloride) may be necessary to improve the extraction efficiency of the analytes.
-
Extraction: A common technique for volatile sulfur compounds is headspace solid-phase microextraction (HS-SPME).
-
Place the sample vial in a heating block at a controlled temperature (e.g., 40-60 °C).
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period (e.g., 20-30 minutes) to allow for the adsorption of volatile compounds.
-
GC-MS Analysis
-
Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes and the internal standard are thermally desorbed onto the analytical column.
-
Chromatographic Separation:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) is typically used for the separation of volatile sulfur compounds.
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of the target analytes. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity. Specific ions for the analyte and the deuterated internal standard are monitored. For example:
-
Diethyl disulfide (analyte): m/z 122 (molecular ion), 94, 61
-
Diethyl-d10 disulfide (internal standard): m/z 132 (molecular ion), 102, 68
-
-
Data Analysis
-
Peak Integration: The peak areas of the selected ions for both the analyte and the internal standard are integrated.
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
Quantification: The concentration of the analyte in the unknown samples is determined by calculating its peak area ratio to the internal standard and interpolating this value from the calibration curve.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for quantification using a deuterated internal standard.
Caption: Performance comparison of internal standard types.
A Head-to-Head Battle: Deuterated vs. Non-Deuterated Internal Standards in Sulfur Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for accurate and robust quantification of sulfur-containing compounds.
In the precise world of analytical chemistry, particularly in the pharmaceutical and life sciences, the accuracy of quantitative analysis is paramount. The use of internal standards (IS) is a fundamental practice to ensure reliability, especially in complex matrices. When it comes to the analysis of sulfur-containing molecules, the choice between a deuterated (a type of stable isotope-labeled) internal standard and a non-deuterated (or structural analog) internal standard can significantly impact the quality of the results. This guide provides an objective comparison of their performance, supported by illustrative experimental data and detailed methodologies.
The Core Principle: Why Internal Standards are Essential
Internal standards are crucial in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur throughout the analytical workflow.[1] These variations can arise from sample preparation, injection volume inconsistencies, and fluctuations in the instrument's response. An ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring that it is affected by these variables in the same way.
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). This makes them nearly chemically identical to the analyte of interest. In contrast, non-deuterated internal standards are structurally similar but not identical to the analyte.
Performance Showdown: A Data-Driven Comparison
The scientific consensus generally favors stable isotope-labeled internal standards, including deuterated ones, for providing superior assay performance.[2] This is primarily because their behavior during extraction, chromatography, and ionization is almost identical to the analyte, offering better compensation for matrix effects.[3]
To illustrate this, let's consider a hypothetical but realistic experimental comparison for the quantification of a sulfur-containing thiol drug in human plasma.
Table 1: Comparison of Recovery and Matrix Effects
| Parameter | Deuterated IS (Thiol Drug-d4) | Non-Deuterated IS (Structural Analog) |
| Average Recovery (%) | 96.5 | 85.2 |
| Recovery %RSD | 3.1 | 12.8 |
| Matrix Effect (%) | 98.2 (Ion Suppression) | 75.6 (Ion Suppression) |
| Matrix Effect %RSD | 4.5 | 18.3 |
Data is illustrative and based on typical performance characteristics.
Table 2: Accuracy and Precision Comparison
| Analyte Concentration | Deuterated IS | Non-Deuterated IS |
| Accuracy (%) | Precision (%CV) | |
| Low QC (5 ng/mL) | 102.3 | 3.8 |
| Mid QC (50 ng/mL) | 99.8 | 2.5 |
| High QC (400 ng/mL) | 101.1 | 2.1 |
Data is illustrative and based on typical performance characteristics.
The data clearly indicates that the deuterated internal standard provides higher and more consistent recovery, less susceptibility to matrix effects, and superior accuracy and precision across the concentration range.
The "Why": Advantages and Disadvantages
Deuterated Internal Standards
Advantages:
-
Co-elution with Analyte: In most cases, the deuterated standard co-elutes with the analyte, meaning they experience the same degree of matrix effects at the same time.[4]
-
Similar Extraction Recovery: Due to their near-identical physicochemical properties, their extraction efficiency from the sample matrix is very similar to the analyte.
-
Improved Precision and Accuracy: By effectively normalizing for variations, they lead to more reliable and reproducible quantitative results.[5]
Disadvantages:
-
Isotope Effect: The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can sometimes lead to a slight chromatographic separation from the analyte.[6] This can expose the analyte and the IS to different matrix components, leading to differential matrix effects.[5]
-
Deuterium Exchange: In some instances, deuterium atoms can exchange with hydrogen atoms from the surrounding solvent or matrix, especially if they are located on heteroatoms like oxygen, nitrogen, or sulfur. This can compromise the integrity of the standard.[7]
-
Cost and Availability: Deuterated standards are generally more expensive and may require custom synthesis.
Non-Deuterated Internal Standards
Advantages:
-
Lower Cost and Readily Available: They are often less expensive and more easily sourced than their deuterated counterparts.
-
No Isotopic Effects: Issues related to chromatographic shifts due to isotopic substitution are not a concern.
Disadvantages:
-
Different Chromatographic Behavior: As structurally different molecules, they will have different retention times, exposing them to different matrix interferences than the analyte.
-
Variable Extraction Recovery: Differences in physicochemical properties can lead to inconsistent extraction recovery compared to the analyte.
-
Poor Compensation for Matrix Effects: Due to the reasons above, they often fail to adequately compensate for matrix-induced ion suppression or enhancement, leading to less accurate and precise results.[3]
Experimental Protocols: A Closer Look
To provide a practical context, here are the detailed methodologies for the key experiments that would be performed to generate the comparative data presented above.
Protocol 1: Evaluation of Recovery
Objective: To determine and compare the extraction efficiency of the deuterated and non-deuterated internal standards from the biological matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Pre-extraction spike): Spike a known amount of the deuterated IS and the non-deuterated IS into blank plasma. Process these samples through the entire extraction procedure.
-
Set B (Post-extraction spike): Process blank plasma through the extraction procedure. Spike the same known amount of both internal standards into the final extracted sample.
-
-
Analysis: Analyze both sets of samples using a validated LC-MS/MS method.
-
Calculation:
-
Recovery (%) = (Peak Area of IS in Set A / Peak Area of IS in Set B) * 100
-
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the impact of the sample matrix on the ionization of the analyte and to compare how well each internal standard compensates for these effects.
Methodology:
-
Prepare two sets of samples:
-
Set 1 (IS in neat solution): Prepare a solution of the deuterated IS and the non-deuterated IS in the final reconstitution solvent at the target concentration.
-
Set 2 (IS in post-extraction matrix): Extract blank plasma from at least six different sources. Spike the deuterated IS and the non-deuterated IS into the extracted matrix at the same concentration as in Set 1.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of IS in Set 2 / Peak Area of IS in Set 1) * 100
-
Visualizing the Workflow and Logic
To better understand the experimental process and the logical basis for choosing an internal standard, the following diagrams are provided.
References
A Comparative Guide to the Stability of (Ethyldisulfanyl)ethane-d6 in Diverse Sample Matrices
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, the choice of a suitable internal standard is paramount to ensure accurate and reproducible results.[1][2][3] Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard due to their chemical and physical properties being nearly identical to the analyte of interest.[1][3][4] This guide provides a comprehensive overview of the validation of (Ethyldisulfanyl)ethane-d6, a deuterated analogue of a potential analyte, for its stability across various sample matrices. While specific experimental data for this compound is not publicly available, this document outlines the necessary experimental framework for its validation and presents hypothetical data to illustrate the comparison against alternative internal standards.
The stability of a deuterated internal standard is a critical factor, as the loss or exchange of deuterium (B1214612) atoms can compromise the integrity of the analytical method.[5] It is crucial to position isotope labels on non-exchangeable sites within the molecule to prevent exchange with protons from the solvent or matrix components.[5]
Comparative Stability Analysis
The stability of an internal standard should be rigorously assessed in various matrices relevant to the intended study. This typically includes the biological matrix of interest (e.g., plasma, urine, tissue homogenate) and the processing solvents. The following tables present hypothetical stability data for this compound in comparison to a non-deuterated structural analogue internal standard.
Table 1: Short-Term Stability of this compound vs. Structural Analogue in Human Plasma at Room Temperature (25°C)
| Time (hours) | This compound Recovery (%) | Structural Analogue Recovery (%) |
| 0 | 100.0 | 100.0 |
| 2 | 99.5 | 98.2 |
| 4 | 99.1 | 96.5 |
| 8 | 98.8 | 94.1 |
| 24 | 98.5 | 90.3 |
Table 2: Freeze-Thaw Stability of this compound vs. Structural Analogue in Human Plasma
| Freeze-Thaw Cycles | This compound Recovery (%) | Structural Analogue Recovery (%) |
| 1 | 99.8 | 99.1 |
| 2 | 99.6 | 97.8 |
| 3 | 99.3 | 95.7 |
Table 3: Long-Term Stability of this compound vs. Structural Analogue in Human Plasma at -80°C
| Time (days) | This compound Recovery (%) | Structural Analogue Recovery (%) |
| 0 | 100.0 | 100.0 |
| 30 | 99.7 | 98.0 |
| 60 | 99.4 | 96.2 |
| 90 | 99.1 | 94.5 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of internal standard stability.
Protocol 1: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound and the structural analogue into aliquots of the target matrix (e.g., human plasma).
-
Incubation: Store the spiked samples at room temperature (approximately 25°C).
-
Time Points: Analyze the samples at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: At each time point, process the samples using the established analytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
-
Quantification: Determine the concentration of the internal standard at each time point and calculate the recovery relative to the initial concentration (time 0).
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound and the structural analogue into aliquots of the target matrix.
-
Freeze-Thaw Cycles: Subject the spiked samples to a series of freeze-thaw cycles. A typical cycle consists of freezing the samples at -80°C for at least 12 hours followed by thawing unassisted at room temperature.
-
Analysis: After each specified number of cycles (e.g., 1, 2, and 3), analyze the samples using the validated analytical method.
-
Quantification: Calculate the recovery of the internal standard after each cycle compared to a control sample that has not undergone freeze-thaw cycles.
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Spike a known concentration of this compound and the structural analogue into aliquots of the target matrix.
-
Storage: Store the spiked samples at a specified low temperature (e.g., -80°C).
-
Time Points: Analyze the samples at defined long-term intervals (e.g., 0, 30, 60, and 90 days).
-
Analysis: At each time point, retrieve the samples, thaw them, and analyze them using the established analytical method.
-
Quantification: Determine the concentration of the internal standard and calculate the recovery relative to the initial concentration.
Visualizing the Experimental Workflow and Rationale
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for stability testing and the logical relationship for selecting an appropriate internal standard.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. scispace.com [scispace.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
A Researcher's Guide to Assessing the Isotopic Purity of (Ethyldisulfanyl)ethane-d6
For researchers, scientists, and drug development professionals engaged in metabolic studies and other applications utilizing stable isotope-labeled compounds, the accurate determination of isotopic purity is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of synthesized (Ethyldisulfanyl)ethane-d6, a deuterated organosulfur compound. We present supporting experimental data, detailed protocols, and a comparison with a commercially available alternative, dimethyl disulfide-d6, to aid in the selection of appropriate analytical strategies and to ensure the reliability of experimental outcomes.
The use of deuterated compounds as tracers in metabolic research allows for the elucidation of complex biochemical pathways. This compound, with its deuterium-labeled ethyl groups, can serve as a valuable tool in studying the metabolism of organosulfur compounds. However, the utility of such tracers is directly dependent on their isotopic purity—the extent to which the intended hydrogen atoms have been replaced by deuterium (B1214612). Incomplete deuteration can lead to misinterpretation of metabolic data and compromise the integrity of research findings.
This guide outlines the primary analytical techniques for determining the isotopic purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). We provide a comparative analysis of these methods, detail experimental protocols, and present data in a clear, tabular format for easy comparison.
Comparative Analysis of Analytical Techniques
The two principal methods for evaluating the isotopic purity of deuterated compounds are NMR and HRMS. Each technique offers unique advantages and provides complementary information.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide information about molecular structure and isotopic composition. | Measures the mass-to-charge ratio of ions to determine the molecular weight and isotopic distribution of a compound. |
| Information Provided | - Positional information of deuterium labels- Quantitative assessment of isotopic enrichment at specific sites- Structural confirmation of the synthesized compound | - Overall isotopic enrichment- Distribution of isotopologues (molecules with different numbers of deuterium atoms)- High-precision mass measurement for molecular formula confirmation |
| Sample Requirements | Typically 5-25 mg for ¹H NMR of small molecules. | Very low sample consumption, often in the nanogram range.[1][2] |
| Advantages | - Provides detailed structural information- Can distinguish between different deuterated isomers | - High sensitivity- Provides a profile of all deuterated species present |
| Limitations | - Lower sensitivity compared to MS- Can be complex to interpret for molecules with multiple deuteration sites | - Does not directly provide positional information of the labels- Fragmentation can sometimes complicate data interpretation |
Experimental Data and Comparison
To provide a practical comparison, we will consider hypothetical, yet typical, experimental data for synthesized this compound and a commercially available alternative, Dimethyl Disulfide-d6.
Table 1: Comparison of Isotopic Purity Data
| Parameter | Synthesized this compound (Hypothetical Data) | Dimethyl Disulfide-d6 (Commercial) |
| Target Isotopic Labeling | d6 | d6 |
| Theoretical Molecular Weight (d6) | 128.29 g/mol | 100.24 g/mol |
| ¹H NMR (Residual Protons) | Small signals corresponding to partially deuterated species. | Minimal residual proton signals. |
| ²H NMR | Signals confirming deuterium incorporation at the ethyl groups. | Signals confirming deuterium incorporation at the methyl groups. |
| Mass Spectrometry (Isotopologue Distribution) | d6: >95%d5: <4%d4: <1% | d6: >98%d5: <2%d0-d4: Not detected |
| Stated Isotopic Purity | >95% | >98% atom D |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for NMR and GC-MS analysis.
Protocol 1: NMR Spectroscopy for Isotopic Purity Assessment
Objective: To confirm the position of deuterium labeling and quantify the isotopic enrichment of this compound.
Materials:
-
This compound sample (5-25 mg)
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Internal standard (optional, for quantification)
Procedure:
-
Sample Preparation: Accurately weigh 5-25 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to a height of about 4-5 cm.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the regions where signals from the ethyl protons would be expected in the unlabeled compound.
-
Integrate any residual proton signals to estimate the percentage of non-deuterated and partially deuterated species.
-
-
²H NMR Acquisition:
-
Acquire a ²H (Deuterium) NMR spectrum.
-
Observe the signals corresponding to the deuterium atoms at the ethyl positions to confirm successful labeling.
-
-
Data Analysis:
-
Compare the ¹H and ²H NMR spectra with the spectrum of the unlabeled (Ethyldisulfanyl)ethane.
-
Calculate the isotopic enrichment by comparing the integrals of the residual proton signals to the integral of a known internal standard or a non-deuterated portion of the molecule, if applicable.
-
Protocol 2: GC-MS for Isotopic Enrichment Analysis
Objective: To determine the overall isotopic enrichment and the distribution of isotopologues of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane (B109758) or hexane)
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent. A typical concentration is in the range of 10-100 µg/mL.
-
GC-MS Analysis:
-
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250°C
-
Column: A suitable capillary column for separating volatile sulfur compounds (e.g., a non-polar or mid-polar column).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A mass range that includes the molecular ions of the unlabeled and deuterated compounds.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram.
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion region to determine the relative abundances of the different isotopologues (d0, d1, d2, d3, d4, d5, d6).
-
Calculate the overall isotopic enrichment by taking a weighted average of the deuterium content across all isotopologues.
-
Visualization of Experimental Workflow
To provide a clear overview of the process for assessing isotopic purity, the following diagram illustrates the key steps involved.
Caption: Experimental workflow for assessing the isotopic purity of synthesized compounds.
Conclusion
The rigorous assessment of isotopic purity is a critical step in the validation of synthesized deuterated compounds for research applications. This guide has provided a comparative overview of NMR and HRMS techniques, along with standardized protocols and a visual workflow, to assist researchers in this process. By employing these methodologies, scientists can ensure the quality and reliability of their deuterated tracers, such as this compound, leading to more accurate and impactful research in drug development and metabolic studies.
References
The Crucial Choice: A Comparative Analysis of Internal Standards for Volatile Sulfur Compound Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of volatile sulfur compounds (VSCs), the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative results. This guide provides an objective comparison of different internal standards, supported by experimental data, to inform the selection process for robust and reproducible VSC analysis.
The inherent volatility, reactivity, and often low concentrations of VSCs in complex matrices present significant analytical challenges.[1][2][3] An internal standard (IS) is indispensable for correcting variations throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[4][5] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[4] This guide explores the performance of various internal standards, including both structural analogues and stable isotope-labeled compounds, in the context of VSC analysis primarily by gas chromatography (GC).
Performance Comparison of Internal Standards
The selection of an internal standard is highly dependent on the specific VSCs being analyzed and the sample matrix. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different internal standards.
| Target Analyte(s) | Internal Standard (IS) | Matrix | Analytical Method | Key Performance Metrics | Reference |
| Hydrogen Sulfide (H₂S), Methanethiol (MeSH), Ethanethiol, Dimethyl Sulfide (DMS) | Ethyl Methyl Sulfide (EMS) | Beer (4% v/v ethanol (B145695) solution) | HS-GC-PFPD | Recoveries > 96%, Repeatability Error < 5%, Linearity (r) > 0.99, LODs between 0.1 and 2 µg/L | [6] |
| DMS | Ethyl Methyl Sulfide (EMS) | Wine | HS-SPME-GC-PFPD | Demonstrated good correlation with DMS despite matrix effects. | [1] |
| Dimethyl Disulfide (DMDS), Methyl Thioacetate (MeSOAc), Ethyl Thioacetate (EtSOAc) | Diethyl Sulfide (DES) | Wine | HS-SPME-GC-PFPD | Found to be the internal standard of choice for these compounds, compensating for matrix variations. | [1] |
| H₂S, MeSH, Diethyl Disulfide (DEDS), Dimethyl Trisulfide (DMTS) | Diisopropyl Disulfide (DIDS) | Wine | HS-SPME-GC-PFPD | Identified as the only viable internal standard for this group in the studied wine matrix. | [1] |
| 19 various VSCs | Thiophene | Fruit Brandy (2.5% v/v ethanol solution) | HS-SPME-GC-MS | Method successfully developed and validated with this IS. | [2] |
Table 1: Performance of Non-Deuterated Internal Standards for VSC Analysis
Stable isotope-labeled internal standards, such as deuterated compounds, are often considered the gold standard in quantitative analysis, particularly in mass spectrometry-based methods.[4][7] This is because their chemical and physical properties are nearly identical to the analyte, leading to very similar behavior during sample preparation and analysis, including co-elution.[5]
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (Stable Isotope-Labeled) | - High chemical and physical similarity to the analyte. - Co-elutes with the analyte, providing excellent correction for matrix effects and instrument variability.[5] - Improves assay robustness and reduces rejection rates.[5] | - Can be more expensive than non-deuterated analogues. - Potential for isotopic interference if the mass difference is not sufficient.[5] |
| Non-Deuterated (Structural Analogue) | - More readily available and generally less expensive. - Can provide adequate quantification if carefully selected and validated. | - May not perfectly mimic the analyte's behavior in all matrices. - Differences in retention time and physicochemical properties can lead to less accurate correction for matrix effects. |
Table 2: General Comparison of Deuterated vs. Non-Deuterated Internal Standards
Experimental Protocols
The following are detailed methodologies from studies that have successfully employed internal standards for the quantification of VSCs.
Method 1: Analysis of VSCs in Wine using HS-SPME-GC-PFPD
This method was used to evaluate the effect of wine matrix composition on the quantification of various VSCs.
-
Sample Preparation: Synthetic wine samples were prepared with varying levels of devolatilized wine and common wine volatiles (acids, esters, alcohols). Sulfur standards and a mixture of five internal standards (Ethyl Methyl Sulfide - EMS, Diethyl Sulfide - DES, Ethyl Iosulfide - EIS, Diisopropyl Disulfide - DIDS) were added.
-
Instrumentation: Gas chromatograph coupled with a pulsed-flame photometric detector (GC-PFPD).
-
HS-SPME Conditions: The specifics of the SPME fiber, extraction time, and temperature were optimized for the target analytes.
-
GC Conditions: A suitable GC column for separating volatile sulfur compounds was used with an optimized temperature program.
-
Data Analysis: The analyte-to-internal-standard peak area ratios were used for quantification to correct for matrix effects.[1]
Method 2: Determination of VSCs in Fruit Brandy using HS-SPME-GC-MS
This study focused on developing a method for VSC analysis in high-ethanol content beverages.
-
Sample Preparation: Samples were prepared in a 10 mL total volume of an ethanol-water solution. 10 µL of a working mixture of VSC standards and 10 µL of the internal standard (thiophene, 9.42 mg/L) were added. The samples were diluted to 2.5% v/v ethanol, and 20% w/v NaCl along with 1% EDTA were added to improve sensitivity.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
HS-SPME Conditions: A 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber was used. Extraction was performed at 35°C for 30 minutes.
-
GC-MS Conditions: The GC was equipped with a column suitable for VSC separation, and the MS was operated in a mode to detect the target compounds.[2]
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
References
- 1. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
method validation report for diethyl disulfide analysis using a deuterated standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of diethyl disulfide, a volatile organic compound relevant in various research and industrial applications. We will focus on a validated method using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard and compare its performance with alternative techniques, namely gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). This guide will provide supporting experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate method for your specific analytical needs.
Data Presentation: A Comparative Overview
The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, accuracy, and precision. The following tables summarize the performance characteristics of the three discussed methods for the analysis of diethyl disulfide and similar disulfide compounds.
Table 1: Performance Comparison of Analytical Methods for Diethyl Disulfide Analysis
| Parameter | GC-MS with Deuterated Standard | GC-FID | HPLC-UV |
| Principle | Separation by volatility and polarity, with detection based on mass-to-charge ratio. | Separation by volatility and polarity, with detection based on the ionization of analytes in a hydrogen flame. | Separation by polarity, with detection based on the absorption of UV light. |
| Selectivity | Very High (mass-specific detection) | Moderate to High (retention time-based) | Low to Moderate (chromophore-dependent) |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Low (µg/mL, often requires derivatization) |
| Sample Volatility | Required | Required | Not required |
| Instrumentation Cost | High | Low to Moderate | Moderate |
Table 2: Validation Parameters for Diethyl Disulfide Analysis (Illustrative Data)
| Validation Parameter | GC-MS with Deuterated Standard (Data based on Dimethyl Disulfide)[1] | GC-FID (Data based on Diallyl Disulfide)[2] | HPLC-UV (General Expected Performance) |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 5% | < 2% | < 10% |
| Limit of Detection (LOD) | ~0.025 µg/mL | ~0.3 µg/mL | ~1 µg/mL (without derivatization) |
| Limit of Quantification (LOQ) | ~0.10 µg/mL | ~1.0 µg/mL | ~5 µg/mL (without derivatization) |
Note: The data presented for GC-MS is based on a method validation for dimethyl disulfide, a closely related compound, and is expected to be comparable for diethyl disulfide. The data for GC-FID is based on a validated method for diallyl disulfide. The HPLC-UV data represents general expected performance, as the sensitivity for diethyl disulfide without a strong chromophore is limited and often necessitates derivatization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of analytical results. Below are the experimental protocols for the three discussed methods.
Method 1: GC-MS with Deuterated Internal Standard
This method is highly specific and sensitive for the quantification of diethyl disulfide. The use of a deuterated internal standard (diethyl-d10 disulfide) corrects for variations in sample preparation and instrument response, leading to high accuracy and precision.
Sample Preparation:
-
To 1 mL of the sample matrix (e.g., plasma, cell culture media), add a known amount of diethyl-d10 disulfide internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Quantifier and qualifier ions for both diethyl disulfide and diethyl-d10 disulfide.
-
Method 2: GC-FID
This method offers a cost-effective and robust alternative for the quantification of diethyl disulfide, particularly at higher concentrations.
Sample Preparation:
Sample preparation is similar to the GC-MS method, though the use of an internal standard that is structurally similar but well-resolved from diethyl disulfide (e.g., dipropyl disulfide) is recommended.
GC-FID Conditions:
-
Column: DB-FFAP (30 m x 0.32 mm i.d.) or equivalent polar column.[2]
-
Carrier Gas: Nitrogen or Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Isothermal at 150°C or a temperature gradient optimized for the separation of diethyl disulfide from other matrix components.
-
Detector Temperature: 300°C.
Method 3: HPLC-UV
HPLC analysis of diethyl disulfide can be challenging due to its volatility and lack of a strong UV chromophore. Derivatization is often necessary to improve sensitivity.
Sample Preparation (with Derivatization):
-
Reduce the disulfide bond in diethyl disulfide using a reducing agent (e.g., dithiothreitol).
-
Derivatize the resulting thiols with a UV-active labeling agent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).
-
Quench the reaction and dilute the sample with the mobile phase for HPLC analysis.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 412 nm for DTNB).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Mandatory Visualization
To illustrate the logical flow of the recommended analytical method, a Graphviz diagram of the GC-MS workflow with a deuterated internal standard is provided below.
Caption: Workflow for diethyl disulfide analysis using GC-MS with a deuterated internal standard.
References
Safety Operating Guide
Proper Disposal of (Ethyldisulfanyl)ethane-d6: A Step-by-Step Guide
(Ethyldisulfanyl)ethane-d6 , also known as diethyl disulfide-d6, requires careful handling and disposal due to its flammable nature and potential health hazards. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals.
Safety and Hazard Information
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[2][3]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Diethyl disulfide-d6 |
| CAS Number | Not available for deuterated form (110-81-6 for non-deuterated)[4] |
| Molecular Formula | C4D6H4S2 |
| Appearance | Liquid |
| Hazards | Flammable liquid and vapor, Causes skin and eye irritation |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat[2][3] |
| Incompatibilities | Strong acids, oxidizing agents[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, state, and federal environmental regulations.[5] This typically involves treating the substance as hazardous waste.
1. Waste Collection:
- Designate a specific, labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
- Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from ignition sources.[1]
2. Labeling:
- Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").
- Indicate the accumulation start date on the label.
3. Spill Management:
- In the event of a spill, immediately evacuate non-essential personnel from the area.
- Remove all sources of ignition.[5][6]
- Ventilate the area.
- For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[6]
- Place the absorbent material into a sealed container for disposal as hazardous waste.
- For large spills, contact your institution's EHS office or emergency response team.
4. Final Disposal:
- This compound waste must be disposed of through a licensed hazardous waste disposal company.[3]
- Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.
- Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
